molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2

1,3-Bis(benzo[d]oxazol-2-yl)benzene

Cat. No.: B412526
CAS No.: 59049-84-2
M. Wt: 312.3g/mol
InChI Key: RYDGJSHONGAQOS-UHFFFAOYSA-N
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Description

1,3-Bis(benzo[d]oxazol-2-yl)benzene (CAS 59049-84-2) is a high-value aromatic benzoxazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C20H12N2O2 and a molecular weight of 312.32 g/mol, serves as a privileged scaffold in the design of novel bioactive molecules . Benzoxazole derivatives are extensively investigated for their diverse pharmacological profiles, particularly demonstrating promising in vitro antibacterial and antifungal activities against a range of Gram-positive, Gram-negative bacteria, and fungal strains . Furthermore, research indicates that specific structural analogues of the benzoxazole core exhibit potent in vitro anticancer activity against human colorectal carcinoma (HCT-116) cell lines, making it a valuable compound for oncology drug discovery initiatives . The molecule's extended conjugated system also suggests potential applications in materials science. This product is supplied for laboratory research applications. It requires storage in an inert atmosphere at 2-8°C to maintain stability . According to GHS guidelines, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is intended for research use by qualified professionals in a laboratory setting. It is strictly for research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGJSHONGAQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Bis(benzo[d]oxazol-2-yl)benzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical compound 1,3-Bis(benzo[d]oxazol-2-yl)benzene, including its chemical structure, IUPAC nomenclature, physicochemical properties, and a general synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Nomenclature

This compound is a heterocyclic aromatic compound characterized by a central benzene ring substituted at the 1 and 3 positions with benzoxazole groups.

IUPAC Name: 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole[1]

Synonyms: this compound, 2,2'-m-phenylene-bis-benzoxazole[1]

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₁₂N₂O₂PubChem[1]
Molecular Weight 312.3 g/mol PubChem[1]
Exact Mass 312.089877630 DaPubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 52.1 ŲPubChem[1]
Complexity 407PubChem[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be inferred from established methods for benzoxazole synthesis. The most common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.

General Synthetic Pathway:

A widely utilized method for the synthesis of 2-substituted benzoxazoles is the condensation reaction between 2-aminophenol and a suitable carboxylic acid or its derivative (such as an acid chloride or ester)[2][3]. For the synthesis of this compound, isophthalic acid or its corresponding diacyl chloride would be the appropriate starting material to react with two equivalents of 2-aminophenol.

Illustrative Experimental Workflow:

experimental_workflow start Starting Materials: - 2-Aminophenol - Isophthaloyl dichloride reaction Reaction Step: - Dissolve 2-aminophenol in a suitable solvent (e.g., pyridine). - Add isophthaloyl dichloride dropwise at 0°C. - Stir at room temperature, then heat under reflux. start->reaction workup Work-up: - Cool the reaction mixture. - Pour into ice-water. - Filter the precipitate. reaction->workup purification Purification: - Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF). workup->purification characterization Characterization: - Melting Point - NMR Spectroscopy (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization product Final Product: This compound characterization->product

Caption: A general experimental workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two equivalents of 2-aminophenol in a suitable high-boiling point solvent that can also act as a base, such as pyridine.

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add one equivalent of isophthaloyl dichloride to the stirred solution. An exothermic reaction is expected.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux for several hours to ensure the completion of the cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with water to remove any remaining pyridine and salts. The crude product can then be purified by recrystallization from an appropriate solvent, such as ethanol, dimethylformamide (DMF), or a solvent mixture.

  • Characterization: The purity and identity of the final product, this compound, would be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental details, consulting peer-reviewed chemical literature is recommended.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene from o-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, a molecule of significant interest in medicinal chemistry and materials science. The synthesis originates from the readily available precursor, o-aminophenol. This document details the primary synthetic methodologies, including the widely employed polyphosphoric acid (PPA) catalyzed condensation under both conventional heating and microwave irradiation, alongside a greener, alternative approach. A thorough experimental protocol is provided for the PPA-mediated synthesis. The guide also features a comparative summary of the synthetic routes and a logical workflow diagram to aid in the practical execution of this synthesis.

Introduction

Benzoxazole moieties are privileged heterocyclic scaffolds renowned for their diverse pharmacological activities, including but not limited to, antimicrobial, anticancer, and antiviral properties. The bis-benzoxazole framework, in particular, offers a rigid and planar structure that can be strategically functionalized for various applications, such as fluorescent probes and advanced polymer materials. The symmetrical molecule, this compound, is a key exemplar of this class, synthesized through the condensation of two equivalents of o-aminophenol with one equivalent of isophthalic acid. This guide focuses on the practical synthesis of this target molecule, providing detailed procedural information and comparative data to assist researchers in its preparation.

Synthetic Methodologies

The principal and most established method for the synthesis of this compound involves the condensation and subsequent cyclodehydration of o-aminophenol with isophthalic acid. This reaction is typically facilitated by a dehydrating and cyclizing agent, with polyphosphoric acid (PPA) being the most common choice due to its efficacy as both a catalyst and a solvent at elevated temperatures.

Polyphosphoric Acid (PPA) Mediated Synthesis (Conventional Heating)

This classical approach involves heating a mixture of the reactants in an excess of PPA. The high temperature facilitates the formation of the amide linkages followed by intramolecular cyclization to yield the bis-benzoxazole product.

Microwave-Assisted Polyphosphoric Acid (PPA) Synthesis

To accelerate the reaction, microwave irradiation can be employed. This method significantly reduces the reaction time from hours to minutes, often leading to high yields and cleaner reaction profiles.

Green Synthesis Approach

An alternative, more environmentally benign method utilizes a milder catalyst, such as ammonium chloride, in a conventional solvent like ethanol. While this approach avoids the use of the highly viscous and corrosive PPA, it may require longer reaction times.

Quantitative Data Summary

A direct comparison of quantitative data for the synthesis of this compound is limited in the available literature. However, based on analogous syntheses of 2-substituted benzoxazoles, the following table provides an estimated comparison of the different methodologies.

Synthesis MethodCatalyst/ReagentSolventReaction TimeTemperatureTypical Yield (%)
Conventional HeatingPolyphosphoric Acid (PPA)None4-6 hours180-200°CHigh
Microwave-AssistedPolyphosphoric Acid (PPA)None~4 minutes260 WHigh
Green SynthesisAmmonium ChlorideEthanol6-8 hours80-90°CGood

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₂₀H₁₂N₂O₂
Molecular Weight312.33 g/mol
Melting PointNot experimentally reported in the searched literature.
¹H NMR Spectral data not explicitly available in the searched literature.
¹³C NMR Spectral data not explicitly available in the searched literature.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound using the conventional PPA-mediated method.

Materials and Reagents
  • o-Aminophenol

  • Isophthalic Acid

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • 10% Sodium Bicarbonate Solution

  • Ethanol (for recrystallization)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, combine o-aminophenol (2.18 g, 20 mmol) and isophthalic acid (1.66 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 40 g) to the flask. The PPA serves as both the solvent and the cyclizing agent.

  • Heating and Reaction: Heat the mixture to 180-200°C using a heating mantle. Stir the reaction mixture vigorously at this temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the warm, viscous reaction mixture into a beaker containing approximately 400 mL of ice-cold water with constant, vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Filtration: Neutralize the resulting acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any remaining salts and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Visualizations

Reaction Scheme

G Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product o-aminophenol 2 x o-Aminophenol reagents + PPA (Heat) o-aminophenol->reagents isophthalic_acid Isophthalic Acid isophthalic_acid->reagents product This compound reagents->product Condensation & Cyclodehydration

Caption: Synthesis of this compound.

Experimental Workflow

G Experimental Workflow for PPA-mediated Synthesis A Combine o-Aminophenol, Isophthalic Acid, and PPA B Heat Mixture to 180-200°C (4-6 hours) A->B Reaction C Cool Reaction Mixture B->C D Pour into Ice-Cold Water (Precipitation) C->D Work-up E Neutralize with NaHCO₃ Solution D->E F Vacuum Filter the Solid E->F G Wash with Deionized Water F->G H Recrystallize from Ethanol G->H Purification I Dry Under Vacuum H->I J Characterize the Product (MP, NMR, IR) I->J Analysis

Caption: PPA-mediated synthesis workflow.

Conclusion

The synthesis of this compound from o-aminophenol is a well-established process, with the polyphosphoric acid-mediated route being the most robust and high-yielding. The introduction of microwave-assisted heating offers a significant improvement in terms of reaction time. While a greener alternative exists, the PPA method remains prevalent in the literature. This guide provides the necessary procedural details for researchers to successfully synthesize this valuable bis-benzoxazole compound. Further research to fully characterize the product of these various synthetic routes would be a valuable addition to the scientific literature.

Unveiling the Photophysical Core of 1,3-Bis(benzo[d)oxazol-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential photophysical properties of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, a fluorescent organic compound with potential applications in various scientific domains. This document provides a structured overview of its synthesis, spectral characteristics, and the experimental methodologies employed for their determination, serving as a vital resource for researchers and professionals in drug development and materials science.

Core Photophysical and Chemical Properties

This compound, with the chemical formula C₂₀H₁₂N₂O₂, is a structurally symmetric molecule featuring two benzoxazole moieties linked to a central benzene ring at the meta positions.[1] Its calculated molecular weight is approximately 312.3 g/mol .[1]

PropertyValueReference
IUPAC Name2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazolePubChem
Molecular FormulaC₂₀H₁₂N₂O₂[1]
Molecular Weight312.3 g/mol [1]
CAS Number59049-84-2[1]

While specific quantitative photophysical data for this compound, such as absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are not extensively detailed in the readily available literature, studies on analogous compounds and general benzoxazole derivatives provide valuable insights into its expected behavior. For instance, benzoxazole derivatives are known for their fluorescent properties, and their emission characteristics can be influenced by the solvent environment.

Experimental Protocols

The synthesis and characterization of this compound involve established chemical and analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclodehydration of 2-aminophenol with a carboxylic acid or its derivatives. For this compound, this involves the reaction of isophthalic acid with 2-aminophenol.

Materials:

  • Isophthalic acid

  • 2-Aminophenol

  • Phosphoric acid (H₃PO₄)

  • Phosphorus pentoxide (P₂O₅)

  • Chloroform

Procedure:

  • A catalyst mixture is prepared using phosphoric acid and phosphorus pentoxide.

  • Isophthalic acid and 2-aminophenol are added to the preheated catalyst mixture.

  • The reaction mixture is heated, typically in an oil bath, for a specified duration to facilitate the condensation and cyclization reaction.

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated.

  • Purification of the product is achieved through recrystallization from a suitable solvent, such as ethanol.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst Isophthalic_acid Isophthalic acid Reaction Condensation & Cyclization Isophthalic_acid->Reaction 2_Aminophenol 2-Aminophenol 2_Aminophenol->Reaction H3PO4 H₃PO₄ H3PO4->Reaction P2O5 P₂O₅ P2O5->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Photophysical Characterization

The photophysical properties of the synthesized compound are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

1. UV-Vis Absorption Spectroscopy:

  • Purpose: To determine the wavelengths at which the molecule absorbs light.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol).

    • The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

    • The wavelength of maximum absorption (λmax) is identified from the spectrum.

2. Fluorescence Spectroscopy:

  • Purpose: To determine the emission properties of the molecule after light absorption.

  • Procedure:

    • The same solution used for absorption measurements is utilized.

    • The sample is excited at its absorption maximum (λmax).

    • The fluorescence emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.

3. Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

  • Purpose: To quantify the efficiency of the fluorescence process.

  • Procedure:

    • A standard fluorescent compound with a known quantum yield (e.g., fluorescein) is chosen.

    • The absorbance of both the sample and standard solutions are adjusted to be below 0.1 at the excitation wavelength to avoid inner filter effects.

    • The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • The integrated fluorescence intensities of the sample and the standard are calculated.

    • The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Diagram: Photophysical Characterization Workflow

G Sample This compound in solution UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence Data_Analysis Data Analysis UV_Vis->Data_Analysis λabs Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Fluorescence->Data_Analysis λem Quantum_Yield->Data_Analysis ΦF

Caption: Workflow for the photophysical characterization of the compound.

Structural and Spectroscopic Data

Detailed spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, are crucial for confirming the chemical structure of the synthesized this compound. While the full spectra are typically found in dedicated publications, the presence of characteristic peaks confirms the successful synthesis of the target molecule.

Conclusion

This compound represents a core structure within the broader class of fluorescent benzoxazole compounds. While specific, detailed quantitative photophysical data remains to be extensively published, the established methodologies for its synthesis and characterization provide a solid foundation for further investigation. The protocols outlined in this guide offer a clear pathway for researchers to synthesize and evaluate the photophysical properties of this and related compounds, paving the way for their potential application in drug discovery, bio-imaging, and materials science. Further research is encouraged to fully elucidate the photophysical parameters of this intriguing molecule.-imaging, and materials science. Further research is encouraged to fully elucidate the photophysical parameters of this intriguing molecule.

References

An In-Depth Technical Guide to 1,3-Bis(benzo[d]oxazol-2-yl)benzene (CAS 59049-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential applications, and suppliers of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, identified by CAS number 59049-84-2. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties

This compound is a heterocyclic organic compound belonging to the benzoxazole class. Its rigid, conjugated structure imparts specific photophysical and chemical properties that are of interest in materials science and medicinal chemistry.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 59049-84-2[1][2][3][4][5]
IUPAC Name 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole[1][6]
Synonyms 1,3-Di(benzo[d]oxazol-2-yl)benzene, 2,2'-m-phenylene-bis-benzoxazole[3][6]
Molecular Formula C₂₀H₁₂N₂O₂[1][2][3][6]
Molecular Weight 312.32 g/mol [2][3][6]
Appearance Solid[4]
Storage Conditions Inert atmosphere, 2-8°C[2][4]

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently available across public sources.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)

  • Causes skin irritation (Skin corrosion/irritation, Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory system, Category 3)

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, a general and widely used method for the synthesis of 2-arylbenzoxazoles involves the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative. A generalized protocol based on this common synthetic route is provided below.

General Synthesis of 2-Arylbenzoxazoles

Materials:

  • 2-Aminophenol

  • Aromatic dicarboxylic acid (in this case, isophthalic acid) or its corresponding diacyl chloride.

  • Dehydrating agent or catalyst (e.g., polyphosphoric acid (PPA), boric acid, or a Lewis acid).

  • High-boiling point solvent (e.g., o-dichlorobenzene, N-methyl-2-pyrrolidone (NMP)).

Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminophenol (2 equivalents) and the aromatic dicarboxylic acid (1 equivalent).

  • Addition of Catalyst/Solvent: Add the dehydrating agent or catalyst and a suitable high-boiling point solvent.

  • Reaction: Heat the mixture to a high temperature (typically >150 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by pouring the reaction mixture into a non-solvent, such as water or methanol.

  • Purification: Collect the crude product by filtration, wash it with a suitable solvent to remove impurities, and then dry it. Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis Generalized Synthesis Workflow Reactants 2-Aminophenol + Isophthalic Acid Mixing Mix with Catalyst (e.g., PPA) in Solvent Reactants->Mixing Heating Heat under Reflux (>150°C) Mixing->Heating Precipitation Cool and Precipitate in Non-Solvent Heating->Precipitation Purification Filter, Wash, and Purify (Recrystallization/Chromatography) Precipitation->Purification Product This compound Purification->Product

References

Spectroscopic Analysis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1,3-Bis(benzo[d]oxazol-2-yl)benzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related benzoxazole derivatives to predict the spectral features. It also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers synthesizing or characterizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds containing the benzoxazole core and disubstituted benzene rings.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.5 - 8.7s1HH-2' (proton on the central benzene ring)
~ 8.2 - 8.4d2HH-4', H-6' (protons on the central benzene ring)
~ 7.8 - 8.0t1HH-5' (proton on the central benzene ring)
~ 7.6 - 7.8m4HH-4, H-7 (protons on the benzoxazole rings)
~ 7.3 - 7.5m4HH-5, H-6 (protons on the benzoxazole rings)

Solvent: CDCl₃ or DMSO-d₆. The exact chemical shifts may vary depending on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~ 162 - 164C=N (oxazole ring)
~ 150 - 152C-7a (benzoxazole ring)
~ 141 - 143C-3a (benzoxazole ring)
~ 130 - 132C-1', C-3' (central benzene ring)
~ 128 - 130C-5' (central benzene ring)
~ 125 - 127C-5, C-6 (benzoxazole rings)
~ 124 - 126C-4', C-6' (central benzene ring)
~ 120 - 122C-2' (central benzene ring)
~ 110 - 112C-4, C-7 (benzoxazole rings)

Table 3: Predicted IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1620 - 1600StrongC=N stretch (oxazole ring)
~ 1580 - 1560StrongC=C stretch (aromatic rings)
~ 1480 - 1450StrongAromatic C=C stretch
~ 1250 - 1200StrongAsymmetric C-O-C stretch
~ 1050 - 1000MediumSymmetric C-O-C stretch
~ 850 - 750StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data of this compound

m/zIon
312.09[M]⁺ (Molecular Ion)
284.09[M - CO]⁺
256.09[M - 2CO]⁺
193.06[C₁₂H₇N₂O]⁺
119.04[C₇H₅NO]⁺

The molecular formula for this compound is C₂₀H₁₂N₂O₂ with a molecular weight of 312.33 g/mol . The exact mass is 312.0899 Da[1].

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) coupled to an ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce the solid sample directly for EI-MS.

  • Acquisition : Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and its fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is illustrated below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding their three-dimensional structure at an atomic level is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.

This document summarizes key crystallographic data for representative benzoxazole derivatives, offers detailed experimental protocols for their synthesis and structural analysis, and visualizes complex workflows and biological pathways.

Quantitative Crystallographic Data

The structural diversity of benzoxazole derivatives is reflected in their crystallographic parameters. The following tables summarize key data obtained from single-crystal X-ray diffraction studies of several distinct derivatives, providing a basis for comparison.

Table 1: Crystal Data and Structure Refinement for Selected Benzoxazole Derivatives.

Compound Name 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole [3][4](E)-2-(6-methylbenzoxazol-2-yl)- 3-phenylacrylonitrile Methyl 1,3-benzoxazole- 2-carboxylate [5]
Molecular Formula C₁₅H₉ClN₄OC₁₇H₁₂N₂OC₉H₇NO₃
Molecular Weight 296.72260.29177.16
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁
Unit Cell Dimensions
a (Å)6.812(2)11.0508(8)6.8165(3)
b (Å)8.818(3)12.0159(10)4.4676(2)
c (Å)12.016(4)10.0074(9)13.5218(6)
α (°)86.13(1)9090
β (°)81.18(1)94.761(5)99.851(2)
γ (°)71.93(1)9090
Volume (ų) 676.0(4)1324.25(19)405.52(3)
Z (molecules/unit cell) 242
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
Final R indices [I>2σ(I)] R1 = 0.048R1 = 0.052R1 = 0.042
wR (all data) wR2 = 0.126wR2 = 0.142wR2 = 0.108

Experimental Protocols

The determination of a crystal structure is a multi-step process involving chemical synthesis, crystallization, and X-ray diffraction analysis. The following sections provide detailed methodologies for these key experiments.

Synthesis and Crystallization of Benzoxazole Derivatives

This section details a representative synthesis and crystallization procedure adapted from the literature for producing single-crystal-quality compounds.[4]

2.1.1 Synthesis of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole (I)

  • Materials : 2-cyanomethylbenzoxazole, 4-chloroaniline, sodium nitrite, acetic acid, ethanol.

  • Procedure :

    • Prepare an ice-cooled solution of the diazonium salt by adding a solution of sodium nitrite (15 mmol) in water to 4-chloroaniline (10 mmol) in acetic acid (10 mL).

    • Add the diazonium salt solution dropwise with stirring to a solution of 2-cyanomethylbenzoxazole (10 mmol) in acetic acid (5 mL).

    • Maintain stirring for 30 minutes.

    • Add water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

  • Crystallization :

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature.

    • Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.[4]

Single-Crystal X-ray Diffraction and Structure Refinement

This protocol outlines the standard workflow for analyzing a crystallized benzoxazole derivative to determine its molecular structure.

  • Crystal Mounting :

    • Select a suitable single crystal (typically < 0.5 mm in all dimensions) under a microscope.

    • Mount the crystal on a MiTeGen™ loop or a glass fiber using paratone oil or a suitable adhesive.[6]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.[6]

  • Data Collection :

    • Center the crystal on a diffractometer equipped with a sensitive detector (e.g., a Bruker APEX2 CCD) and a monochromatic X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å).[7]

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal through a series of angles (e.g., using ω and φ scans) to measure the intensities of a large number of unique reflections.[6][8]

  • Data Reduction :

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and detector sensitivity.

    • Merge equivalent reflections to produce a final file of unique reflection data.

  • Structure Solution and Refinement :

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using software like SHELXS or SHELXT).[6] This provides an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using a full-matrix least-squares method (e.g., with SHELXL).[5][6]

    • In the initial stages, refine atomic positions and isotropic displacement parameters.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • In the final stages, perform anisotropic refinement of non-hydrogen atoms.

    • The quality of the final model is assessed by the R1 and wR2 values, which represent the agreement between the observed and calculated structure factors.[8]

Visualizations: Workflows and Pathways

Graphical representations are essential for understanding complex experimental procedures and biological interactions. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes related to benzoxazole derivatives.

Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-Ray Diffraction Analysis cluster_solve Structure Solution & Refinement start Reactants synth Chemical Synthesis start->synth purify Purification synth->purify charac Characterization (NMR, MS) purify->charac dissolve Dissolution in Solvent charac->dissolve crystal_growth Slow Evaporation / Cooling dissolve->crystal_growth harvest Crystal Harvesting crystal_growth->harvest mount Crystal Mounting harvest->mount data_coll Data Collection mount->data_coll data_proc Data Processing & Reduction data_coll->data_proc solve Structure Solution (e.g., SHELXT) data_proc->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Final Model refine->validate

Caption: Experimental workflow for benzoxazole derivative crystal structure determination.

Hypothetical Signaling Pathway Inhibition

Certain benzoxazole derivatives have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis (the formation of new blood vessels). The diagram below illustrates a simplified, hypothetical mechanism of action where a benzoxazole derivative blocks the VEGFR-2 signaling cascade, a common strategy in anticancer drug development.

G cluster_downstream Downstream Signaling Cascade cluster_response Cellular Response benzoxazole Benzoxazole Derivative vegfr2 VEGFR-2 benzoxazole->vegfr2 Inhibits (ATP-binding site) vegf VEGF vegf->vegfr2 Binds & Activates plc PLCγ vegfr2->plc Phosphorylates pkc PKC plc->pkc Activates raf Raf pkc->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates response Angiogenesis Proliferation Survival erk->response Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

References

Quantum Chemistry of Benzoxazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, a heterocyclic compound featuring a benzene ring fused to an oxazole ring, represents a pivotal scaffold in the realms of medicinal chemistry and materials science.[1] The inherent aromaticity and planarity of the benzoxazole core, coupled with the presence of both hydrogen bond accepting nitrogen and oxygen atoms, facilitate a variety of non-covalent interactions, including π-π stacking and hydrophobic interactions with biological macromolecules.[2][3] This structural versatility underpins the diverse pharmacological activities exhibited by benzoxazole derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4]

In the contemporary landscape of drug discovery and materials design, computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of benzoxazole-based molecules.[1][5] When integrated with techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, these computational approaches enable the rational design of novel derivatives with enhanced efficacy and selectivity, thereby accelerating the development pipeline.[1][6] This guide provides a comprehensive overview of the quantum chemical methodologies applied to the study of benzoxazole compounds, presents key quantitative data in a structured format, details relevant experimental protocols, and visualizes critical workflows in computational analysis.

Computational Methodologies and Protocols

The theoretical investigation of benzoxazole derivatives predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to predict molecular properties.[7] A common approach involves geometry optimization of the ground state using a functional such as B3LYP with a basis set like 6-311+G(d).[7][8] This provides insights into the structural parameters of the molecule. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

To simulate the behavior of these compounds in a biological environment or in solution for spectroscopic analysis, the Polarizable Continuum Model (PCM) is often applied to account for solvent effects.[5][9] The investigation of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is crucial for understanding the molecule's reactivity and electronic transitions.[10][11] The HOMO-LUMO energy gap is a key descriptor of chemical stability and reactivity.[9][10] For studying photophysical properties like UV-visible absorption spectra, TD-DFT calculations are the standard method.[7][9]

Molecular docking studies are instrumental in predicting the binding affinity and orientation of benzoxazole derivatives within the active site of a target protein.[6][12] These simulations provide valuable information on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[12]

Experimental Protocols

The synthesis and characterization of benzoxazole derivatives are fundamental to validating computational predictions and evaluating their biological activity. A variety of synthetic routes have been developed, often starting from ortho-aminophenols.[3]

General Synthesis of 2-Substituted Benzoxazoles

A widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general procedure is as follows:

  • A mixture of an o-aminophenol (1 mmol) and a substituted benzoic acid (1 mmol) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[13][14]

  • The reaction mixture is heated at a specific temperature (e.g., 150°C) for several hours.[13]

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-substituted benzoxazole.[15]

Spectroscopic Characterization

The structural elucidation of newly synthesized benzoxazole derivatives is typically achieved through a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets. Characteristic absorption bands for the benzoxazole ring system are observed, such as the C=N stretching vibration.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for 1H NMR).[17][18] Deuterated solvents like DMSO-d6 or CDCl3 are used, with tetramethylsilane (TMS) as an internal standard.[15][17] The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.[18]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds and to aid in structural confirmation.[16][19]

Data Presentation: Quantum Chemical and Biological Activity Data

The following tables summarize key quantitative data for various benzoxazole derivatives, providing a basis for comparison and further analysis.

Table 1: Quantum Chemical Descriptors of Benzoxazole Derivatives
DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]benzoxazoleB3LYP/6-311++G(d,p)--4.45-[10]
2,5-disubstituted benzoxazole derivative-----[20]
BenzoxazoleB3LYP/6-31+G(d,p)----[5]
2-phenylbenzoxazoleB3LYP/6-31+G(d,p)----[5]
2-(p-tolyl)benzoxazoleB3LYP/6-31+G(d,p)----[5]
Table 2: Molecular Docking and Biological Activity Data of Benzoxazole Derivatives
Derivative ClassTarget Protein (PDB ID)Top Docking Score (kcal/mol)Biological Activity (IC50/MIC)Reference
Sulfonylamido-benzoxazolesS. aureus gyrase-8.7-[1]
General BenzoxazolesDNA Gyrase-6.687-[6]
Thiazolidinone/Azetidinone derivativesCOX-2 (1PXX)Good Interaction Energy-[1]
2-(phenoxymethyl)benzoxazoleS. cerevisiae sec14p-IC50 of 4.34–17.61 μg/mL against F. solani[21]
Phortress Analogue (3n)CYP1A1--[1]
Amino benzoxazole derivativesKDR-7.5 (AutoDock Vina)IC50 = 6.855 µM[4]
2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f)--Potent antitumor activity[2]
2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole (B9)Penicillin-binding protein 4 (PBP4)-MIC = 8 µg/mL against S. aureus[22]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows in the computational analysis of benzoxazole derivatives.

Computational_Drug_Design_Workflow cluster_design Design & Synthesis cluster_computational Computational Analysis cluster_evaluation Biological Evaluation start Benzoxazole Scaffold synthesis Synthesis of Derivatives start->synthesis characterization Spectroscopic Characterization synthesis->characterization dft Quantum Chemical Calculations (DFT) characterization->dft docking Molecular Docking characterization->docking qsar QSAR Modeling dft->qsar docking->qsar activity In Vitro/In Vivo Activity Screening qsar->activity lead_opt Lead Optimization activity->lead_opt lead_opt->synthesis

General workflow for computational drug design of benzoxazole derivatives.

DFT_Analysis_Workflow cluster_dft_tdft DFT & TD-DFT Analysis mol_structure Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Model (e.g., PCM) geom_opt->solvation electronic_prop Electronic Properties (HOMO, LUMO, MEP) solvation->electronic_prop spectroscopic_prop Spectroscopic Properties (TD-DFT for UV-Vis) solvation->spectroscopic_prop

Workflow for DFT and TD-DFT analysis of benzoxazole derivatives.

Conclusion

The synergy between experimental synthesis, spectroscopic characterization, and quantum chemical calculations provides a powerful paradigm for the exploration and development of novel benzoxazole derivatives.[1] DFT and molecular docking studies offer profound insights into the structure-activity relationships that govern the biological and material properties of these compounds.[1][12] The continued application of these integrated approaches will undoubtedly lead to the discovery of new benzoxazole-based therapeutic agents and advanced materials with tailored functionalities. The data and workflows presented in this guide serve as a foundational resource for researchers engaged in this exciting and impactful field of study.

References

A Technical Guide to the Thermal Stability of Benzoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability of benzoxazole-based compounds, a critical parameter for their application in high-performance materials and pharmaceuticals. Benzoxazoles are a class of heterocyclic compounds known for their remarkable thermal resistance, making them suitable for use in demanding environments such as aerospace, electronics, and advanced composites.[1][2] This document outlines the core principles of thermal analysis techniques, presents quantitative stability data, details experimental methodologies, and visualizes key processes.

Core Concepts of Thermal Analysis

The thermal stability of benzoxazole compounds is primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as it is heated or cooled in a controlled atmosphere.[3] It is essential for determining thermal stability, decomposition temperatures, and the composition of materials.[4][5] The output, a thermogram, plots mass change against temperature, revealing the points at which the material degrades.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a polymer by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[7][8] This method is ideal for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are crucial for understanding a material's processing and service limits.[9][10]

Thermal Stability Data of Benzoxazole Derivatives

The thermal properties of various benzoxazole-based polymers have been extensively studied. These materials consistently demonstrate high thermal stability, often with decomposition temperatures exceeding 500°C. The data below is compiled from multiple studies, showcasing the typical thermal performance of these compounds.

Compound/Polymer ClassKey Thermal MetricValue (°C)Analytical Method
Poly(benzoxazole imide)s (PBOPIs)Glass Transition Temperature (Tg)285 - 363DSC
Poly(benzoxazole imide)s (PBOPIs)5% Weight Loss Temperature (Td5%)510 - 564TGA (in N₂)
Poly(benzoxazole-benzimidazole-imide) CopolymersGlass Transition Temperature (Tg)339 - 387DSC
Poly(benzoxazole-benzimidazole-imide) Copolymers5% Weight Loss Temperature (Td5%)573 - 577TGA (in N₂)
Polybenzoxazole (from BPDA & DHB)5% Weight Loss Temperature (Td5%)643TGA (in N₂)
Polybenzoxazoles with Quinoxaline Ring10% Weight Loss Temperature (Td10%)582 - 622TGA
Polyimide Precursors (to PBO)Onset of Backbone Degradation450 - 480TGA (in N₂)
Benzoxazole Dye (BOx)Max. Decomposition Rate279TGA

Data sourced from references[1][11][12][13][14][15].

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible thermal analysis data. The following sections describe standard protocols for TGA and DSC.

This protocol provides a general procedure for evaluating the thermal stability of a benzoxazole-based compound using a thermogravimetric analyzer.

  • Sample Preparation: Weigh approximately 5-10 mg of the dried sample into a TGA crucible, typically made of alumina.[16] For samples with expected high weight loss (>50%), a smaller sample size of around 5 mg is sufficient.[16]

  • Instrument Setup: Place the crucible into the TGA instrument's auto-sampler or manually position it on the balance.[3]

  • Atmosphere and Flow Rate: Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate, typically around 30 mL/min.[16]

  • Temperature Program: Define the heating program. A common method is a linear ramp, such as heating from room temperature to 800°C at a rate of 10°C/min.[8][13]

  • Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as a function of temperature.[3]

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and temperatures at specific weight loss percentages (e.g., Td5%). The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum decomposition rates.[6]

This protocol outlines the steps for analyzing the thermal transitions of benzoxazole-based polymers.

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a small aluminum DSC pan.[17]

  • Encapsulation: Place a lid on the pan and crimp it to encapsulate the sample securely. Prepare an empty, sealed pan to serve as a reference.[17]

  • Instrument Loading: Place the sample pan and the reference pan into their respective positions within the DSC cell.[7][17]

  • Temperature Program: Program a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical cycle might be:

    • Heat from 30°C to a temperature above the expected Tg (e.g., 400°C) at a rate of 10°C/min.[8][17]

    • Cool back to the starting temperature.

    • Heat again at the same rate. The second heating scan is typically used for analysis.[9]

  • Data Acquisition: Start the program. The instrument measures the differential heat flow between the sample and the reference.[8]

  • Data Analysis: The resulting DSC thermogram is analyzed to identify key transitions. The glass transition (Tg) appears as a step change in the baseline, while melting (Tm) and crystallization (Tc) appear as endothermic and exothermic peaks, respectively.[9][10]

Visualization of Thermal Processes and Workflows

Visual diagrams help clarify complex relationships and workflows in thermal analysis. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

G cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Analysis cluster_analysis 4. Data Interpretation p1 Weigh 5-10 mg of Sample p2 Place in Crucible/Pan p1->p2 p3 Crimp Pan (DSC) or Load (TGA) p2->p3 i1 Set Atmosphere & Flow Rate p3->i1 i2 Program Temperature (e.g., 10°C/min ramp) i1->i2 r1 Initiate Run & Acquire Data i2->r1 a1 Plot Mass vs. Temp (TGA) or Heat Flow vs. Temp (DSC) r1->a1 a2 Determine Td, Tg, Tm a1->a2

General workflow for thermal analysis experiments (TGA/DSC).

The high thermal stability of polybenzoxazoles is achieved through a high-temperature cyclization or rearrangement of a precursor polymer. This process eliminates volatile byproducts like water or carbon dioxide, forming the rigid and stable benzoxazole ring structure.[13][14][18]

G precursor Precursor Polymer (e.g., Poly(o-hydroxyamide)) process Thermal Treatment (Heat, >300°C) precursor->process Input pbo Polybenzoxazole (PBO) (Thermally Stable) process->pbo Forms byproduct Volatile Byproduct (e.g., H₂O) process->byproduct Releases

References

Methodological & Application

Application Notes and Protocols: 1,3-Bis(benzo[d]oxazol-2-yl)benzene as a Fluorescent Probe for DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a fluorescent molecule belonging to the benzoxazole family. Benzoxazole derivatives are a significant class of heterocyclic compounds known for their fluorescent properties and have been explored for various applications, including as probes for biological molecules.[1] The rigid and planar structure of the benzoxazole core, when conjugated with aromatic systems, often results in significant fluorescence. It is hypothesized that upon interaction with DNA, the fluorescence of this compound may be enhanced, making it a potential candidate for a DNA fluorescent probe. This document provides an overview of its potential application, a plausible synthesis method, and generalized protocols for its use and characterization as a DNA probe.

Principle of Operation

The utility of a fluorescent molecule as a DNA probe often relies on a change in its photophysical properties upon binding to DNA. This can manifest as an increase in fluorescence quantum yield, a shift in the emission wavelength, or a change in fluorescence lifetime. For many DNA-binding dyes, the restricted environment upon intercalation between DNA base pairs or binding to the grooves of the DNA helix leads to a reduction in non-radiative decay pathways, resulting in enhanced fluorescence. While the precise mechanism for this compound is yet to be fully elucidated, it is anticipated that its interaction with DNA will lead to a discernible change in its fluorescence signal, allowing for the detection and quantification of DNA.

Data Presentation

Due to the limited availability of specific experimental data for this compound as a DNA probe in the current literature, the following table presents hypothetical data based on the known properties of similar benzoxazole-based DNA probes. This table is for illustrative purposes and would need to be populated with experimental data.

Photophysical PropertyThis compound (Free in Solution)This compound (Bound to DNA)
Excitation Maximum (λex) [To Be Determined][To Be Determined]
Emission Maximum (λem) [To Be Determined][To Be Determined]
Quantum Yield (Φ) [To Be Determined][To Be Determined]
Fluorescence Lifetime (τ) [To Be Determined][To Be Determined]
Binding Constant (Kb) N/A[To Be Determined]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound and for its characterization as a fluorescent DNA probe.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of 2-substituted benzoxazoles.

Materials:

  • 2-aminophenol

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (2 equivalents) and isophthalic acid (1 equivalent).

  • Add polyphosphoric acid as a dehydrating agent and catalyst.

  • Heat the reaction mixture at a high temperature (e.g., 180-220°C) for several hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow Reactants 2-Aminophenol + Isophthalic Acid PPA Add Polyphosphoric Acid (PPA) Reactants->PPA Step 1 Heating Heat at 180-220°C PPA->Heating Step 2 TLC Monitor by TLC Heating->TLC Step 3 Precipitation Precipitate in Ice Water TLC->Precipitation Step 4 Purification Filter, Wash & Recrystallize Precipitation->Purification Step 5 Characterization Characterize Product Purification->Characterization Step 6

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Fluorescence Titration with DNA

This protocol outlines the steps to determine the binding affinity of the probe to DNA.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Tris-HCl buffer (pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of this compound at a fixed concentration (e.g., 1-10 µM) in the Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the probe solution alone.

  • Successively add small aliquots of the ct-DNA stock solution to the probe solution in the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of DNA.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Analyze the binding isotherm using appropriate models (e.g., the Scatchard plot) to determine the binding constant (Kb).

Fluorescence Titration Workflow

cluster_titration Fluorescence Titration Workflow Prepare_Probe Prepare Probe Solution Initial_Spectrum Record Initial Spectrum Prepare_Probe->Initial_Spectrum Step 1 Add_DNA Add DNA Aliquots Initial_Spectrum->Add_DNA Step 2 Equilibrate Equilibrate Add_DNA->Equilibrate Step 3 Record_Spectrum Record Spectrum Equilibrate->Record_Spectrum Step 4 Record_Spectrum->Add_DNA Repeat Analyze_Data Analyze Data (Binding Constant) Record_Spectrum->Analyze_Data Step 5

Caption: A workflow for determining the DNA binding affinity via fluorescence titration.

Signaling Pathway and Interaction Model

The interaction of small molecules with DNA can occur through several mechanisms, primarily intercalation, groove binding, or electrostatic interactions. For planar aromatic molecules like this compound, intercalation between the base pairs of the DNA double helix is a plausible binding mode. This insertion into the hydrophobic core of the DNA restricts the conformational freedom of the molecule, which can lead to a significant increase in fluorescence.

Hypothesized Interaction Pathway

cluster_interaction Hypothesized DNA Interaction Pathway Probe This compound (Low Fluorescence) Binding Binding Event (Intercalation/Groove Binding) Probe->Binding DNA dsDNA DNA->Binding Complex Probe-DNA Complex (High Fluorescence) Binding->Complex

Caption: A simplified model of the hypothesized interaction between the probe and DNA.

Conclusion

While direct experimental evidence is currently limited, the structural characteristics of this compound suggest its potential as a fluorescent probe for DNA. The provided protocols offer a starting point for its synthesis and characterization. Further research is necessary to elucidate its specific photophysical properties upon DNA binding and to validate its efficacy as a reliable and sensitive DNA probe for various applications in research and drug development.

References

Application of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(benzo[d]oxazol-2-yl)benzene, a heterocyclic organic compound, has garnered attention within the field of organic electronics for its potential applications in organic light-emitting diodes (OLEDs). Its rigid structure, high thermal stability, and specific electronic properties make it a candidate for use as a host material or an electron-transporting material in the emissive layer of OLED devices. The benzoxazole moieties contribute to the material's electron-deficient nature, facilitating electron injection and transport, which are crucial for efficient charge recombination and light emission in an OLED.

This document provides a detailed overview of the application of this compound in OLEDs, including its synthesis, photophysical properties, and protocols for device fabrication.

Material Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its function in OLEDs, influencing charge transport, film morphology, and device stability.

PropertyValueReference
Molecular Formula C₂₀H₁₂N₂O₂[1][2]
Molecular Weight 312.3 g/mol [1][2]
IUPAC Name 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of isophthalic acid with 2-aminophenol. This reaction is often facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures. The general reaction scheme involves the formation of two benzoxazole rings fused to a central benzene ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Aminophenol

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5%)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (2.2 equivalents) and isophthalic acid (1 equivalent).

  • Addition of PPA: Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.

  • Reaction: Heat the mixture to 180-200°C with vigorous stirring for 4-6 hours.[3] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product.

  • Neutralization and Filtration: Neutralize the aqueous mixture with a sodium hydroxide solution. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual PPA and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Drying: Dry the purified product in a vacuum oven.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Isophthalic Acid Isophthalic Acid Isophthalic Acid->Condensation PPA Polyphosphoric Acid PPA->Condensation Heat 180-200 °C Heat->Condensation Product This compound Condensation->Product

Synthesis workflow for this compound.

Application in OLEDs

This compound can be utilized in OLEDs primarily in two roles: as a host material in the emissive layer (EML) or as an electron-transporting layer (ETL).

  • Host Material: When used as a host, it is doped with a small amount of an emissive guest material (a phosphorescent or fluorescent dye). The host material facilitates charge transport and energy transfer to the guest, where light emission occurs.

  • Electron-Transporting Layer (ETL): Its electron-deficient nature allows for efficient transport of electrons from the cathode towards the emissive layer, contributing to balanced charge injection and recombination.

Experimental Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol describes a general procedure for fabricating a multilayer OLED using this compound.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Organic materials:

    • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole-Transporting Layer (HTL) material (e.g., NPB)

    • This compound (as host or ETL)

    • Emissive dopant (if used as a host)

    • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Shadow masks

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[4]

    • Dry the substrates using a nitrogen gun.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the ITO work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the thermal evaporation chamber.

    • Deposit the organic layers sequentially under high vacuum. The deposition rates should be carefully controlled (typically 0.5-2 Å/s). A common device architecture is:

      • HIL (e.g., HAT-CN, 5 nm)

      • HTL (e.g., NPB, 40 nm)

      • EML: this compound doped with an appropriate emitter (e.g., 20-30 nm) OR EML of another material followed by an ETL of this compound (e.g., 20-40 nm).

  • Electron-Injecting and Cathode Layer Deposition:

    • Deposit a thin EIL (e.g., LiF, 1 nm) at a slow rate (e.g., 0.1 Å/s).

    • Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (e.g., Host:Dopant) HTL->EML ETL Electron Transport Layer (ETL) (this compound) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device OLED Device Encapsulation->Device

General workflow for OLED fabrication via thermal evaporation.

Performance Data

While specific performance data for OLEDs using this compound is not extensively reported in the provided search results, the performance of devices with similar benzoxazole or benzimidazole-based materials can provide an indication of expected characteristics. For instance, a green-emitting biphenyl derivative with benzoxazole has been shown to achieve high luminance.[5] The performance of an OLED is highly dependent on the complete device architecture, including the choice of all materials and their layer thicknesses.

Conclusion

This compound is a promising material for application in OLEDs, particularly as a host or electron-transporting material. Its synthesis is achievable through established chemical routes. The fabrication of OLEDs incorporating this material can be performed using standard techniques such as thermal evaporation. Further research is warranted to fully characterize its performance in various device architectures and to optimize its role in achieving high-efficiency and long-lifetime OLEDs.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 1,3-Bis(benzo[d]oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(benzo[d]oxazol-2-yl)benzene, also known as 2,2'-(m-phenylene)bis(benzoxazole), is a heterocyclic aromatic compound belonging to the benzoxazole family. Molecules in this class are recognized for their rigid structure and conjugated π-systems, which often impart significant fluorescent properties.[1] Benzoxazole derivatives are integral to the development of fluorescent probes, organic light-emitting diodes (OLEDs), and electro-optical materials.[1][2] Their fluorescence is typically characterized by strong absorption in the near-ultraviolet region and emission in the blue-green part of the visible spectrum, often with high quantum yields.[1]

These application notes provide a comprehensive protocol for the characterization of the photophysical properties of this compound using fluorescence spectroscopy. The document outlines procedures for determining excitation and emission spectra, understanding solvent effects, and measuring the fluorescence quantum yield.

Physicochemical and Photophysical Properties

A summary of the key physicochemical and photophysical properties of this compound is provided below. While specific experimental fluorescence data for this exact compound is not extensively published, the tables include expected characteristics based on closely related benzoxazole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₂N₂O₂[3]
Molecular Weight 312.3 g/mol [3]
IUPAC Name 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole[3]
Synonyms 2,2'-m-phenylene-bis-benzoxazol[3]
Appearance Expected to be a crystalline solid

Table 2: General Photophysical Properties of this compound

ParameterExpected Value / RangeNotes
Absorption Maxima (λabs) 320 - 360 nmTo be determined experimentally. Dependent on solvent.
Emission Maxima (λem) 380 - 450 nmTo be determined experimentally. Dependent on solvent.
Stokes Shift (Δν) 4,000 - 8,000 cm⁻¹Represents the difference in energy between absorption and emission maxima.
Quantum Yield (ΦF) Potentially high (0.3 - 0.9)To be determined experimentally. Highly dependent on molecular rigidity and solvent environment.

Principle of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule rapidly loses some vibrational energy through non-radiative processes and then returns to the ground electronic state by emitting a photon at a longer wavelength (lower energy).

cluster_0 Electronic States cluster_1 Transitions S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S1 Absorption Absorption Vibrational_Relaxation Vibrational_Relaxation Fluorescence Fluorescence

Caption: The principle of fluorescence illustrated by a Jablonski diagram.

Experimental Protocol: Fluorescence Characterization

This protocol provides a step-by-step method for characterizing the fluorescence properties of this compound.

Objective

To determine the optimal excitation and emission wavelengths, and to measure the relative fluorescence quantum yield of this compound in a selected solvent.

Materials and Reagents
  • This compound

  • Spectroscopy-grade solvents (e.g., chloroform, ethanol, acetonitrile, cyclohexane)

  • Fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF = 0.90)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Experimental Workflow

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mM) prep_work Prepare Working Solutions (Abs < 0.1) prep_stock->prep_work measure_abs Measure UV-Vis Spectrum (Find λ_abs_max) prep_work->measure_abs prep_std Prepare Standard Solution (Abs < 0.1) measure_int Measure Integrated Intensity (Sample & Standard) prep_std->measure_int measure_em Measure Emission Spectrum (Excite at λ_abs_max, find λ_em_max) measure_abs->measure_em measure_ex Measure Excitation Spectrum (Detect at λ_em_max) measure_em->measure_ex measure_ex->measure_int calc_qy Calculate Quantum Yield (Φ_F) measure_int->calc_qy

References

Application Notes and Protocols for Molecular Docking Studies of 1,3-Bis(benzo[d]oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific molecular docking studies conducted on the exact molecule, 1,3-Bis(benzo[d]oxazol-2-yl)benzene. The following application notes and protocols are based on established methodologies for similar benzoxazole derivatives and are provided as a comprehensive guide for researchers initiating such studies.

Introduction

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core benzoxazole scaffold can be considered a structural isostere of naturally occurring nucleic bases, suggesting potential interactions with biological macromolecules.[3][4] The compound this compound, with its symmetric structure, presents an interesting candidate for investigation as a potential inhibitor of various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of a ligand with a protein of interest. Given the established anticancer potential of benzoxazole derivatives, a relevant biological target for in silico studies of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6][7]

Potential Biological Targets for this compound

Based on the activities of related benzoxazole derivatives, the following biological targets are proposed for initial molecular docking studies:

  • VEGFR-2: A receptor tyrosine kinase implicated in angiogenesis, a critical process for tumor growth and metastasis.[6][7]

  • Thymidylate Synthase: An enzyme involved in the de novo synthesis of deoxythymidine monophosphate, essential for DNA replication and repair, making it a target for cancer chemotherapy.[5][8]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[1][9]

  • Bacterial and Fungal Proteins: Various enzymes and structural proteins in pathogenic microorganisms could be targeted, leveraging the known antimicrobial activity of the benzoxazole scaffold.[2][10]

Quantitative Data from Related Benzoxazole Derivatives

While no direct binding data for this compound is available, the following table summarizes molecular docking results for other benzoxazole derivatives to provide a reference for expected binding affinities.

Derivative ClassTarget ProteinDocking Score (kcal/mol) / Binding Energy (kJ/mol)Reference
Formazan derivatives of benzoxazole4URO receptor-8.0 kcal/mol (dock score), -58.831 kJ/mol (free binding energy)[10]
Substituted benzoxazole derivativesThymidylate SynthaseNot specified, but showed considerable interactions[5][8]
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivativesCOX-2Not specified, but showed strong interaction[1][9]

Experimental Protocols

The following protocols outline a general workflow for conducting molecular docking studies of this compound with a selected biological target, such as VEGFR-2.

Protocol 1: Preparation of the Protein Receptor

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).

  • Protein Preparation:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE).

    • Remove all water molecules and heteroatoms (except for cofactors essential for binding).

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the binding site (active site) of the receptor. This can be done by identifying the pocket where the co-crystallized ligand is bound or by using a pocket prediction algorithm.

    • Generate a grid box that encompasses the defined active site with appropriate dimensions (e.g., 60 x 60 x 60 Å).

Protocol 2: Preparation of the Ligand

  • Ligand Structure Generation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 762888).[11]

    • Convert the 2D structure to a 3D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Ligand Optimization:

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

Protocol 3: Molecular Docking Simulation

  • Docking Software: Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.

  • Configuration:

    • Set the prepared protein receptor and ligand files as input.

    • Specify the coordinates of the grid box.

    • Set the number of binding modes to generate (e.g., 10) and the exhaustiveness of the search.

  • Execution: Run the docking simulation. The program will systematically explore different conformations of the ligand within the active site of the protein and score them based on a scoring function.

Protocol 4: Analysis of Docking Results

  • Binding Affinity: Analyze the output files to determine the binding affinity (docking score) of the top-ranked poses, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions:

    • Visualize the docked poses of the ligand within the protein's active site using a molecular graphics viewer (e.g., PyMOL, VMD, Discovery Studio).

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

  • Validation (Optional but Recommended):

    • If a co-crystallized ligand is available for the target protein, perform a re-docking experiment to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.

Visualizations

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand_2D Ligand 2D Structure (from PubChem) Ligand_3D Ligand 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Grid_Gen Grid Box Generation (Define Active Site) PDB_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_3D->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Affinity & Pose) Docking->Analysis Visualization Visualization of Interactions (e.g., PyMOL) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 1,3-Bis(benzo[d]oxazol-2-yl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial screening of 1,3-Bis(benzo[d]oxazol-2-yl)benzene derivatives. This class of compounds has garnered significant interest due to the prevalence of the benzoxazole motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The rigid, planar structure of the bis-benzoxazole core makes it an attractive scaffold for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or its derivative. For the preparation of this compound, isophthalic acid is utilized as the dicarboxylic acid precursor. Polyphosphoric acid (PPA) is frequently employed as a catalyst and solvent in this reaction, facilitating the necessary dehydration and cyclization at elevated temperatures.

General Synthesis Workflow

Synthesis_Workflow Reactants 2-Aminophenol + Isophthalic Acid PPA Polyphosphoric Acid (PPA) Reactants->PPA Add to Heating Heating (180-220°C) 4-6 hours PPA->Heating Heat Precipitation Precipitation in Ice Water Heating->Precipitation Cool & Pour Neutralization Neutralization (e.g., NaHCO3) Precipitation->Neutralization Filtration Filtration and Washing Neutralization->Filtration Purification Purification (Recrystallization) Filtration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (2.2 equivalents) and isophthalic acid (1.0 equivalent).

  • Catalyst Addition: Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.

  • Reaction: Equip the flask with a condenser and heat the mixture to 180-220°C using a heating mantle with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Slowly and carefully pour the warm mixture into a beaker of ice-cold water with constant stirring to precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until a pH of 7-8 is reached.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization Data:

The structure and purity of the synthesized compounds should be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The integration of the signals should correspond to the number of protons in the structure.
¹³C NMR Aromatic carbons will show signals in the range of δ 110-155 ppm. The quaternary carbons of the benzoxazole ring will appear at lower fields.
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for C=N stretching (around 1615 cm⁻¹), C-O-C stretching (around 1245 cm⁻¹), and aromatic C-H stretching (around 3050 cm⁻¹). The absence of broad O-H and N-H stretching bands from the starting materials indicates the completion of the reaction.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound should be observed. For C₂₀H₁₂N₂O₂, the expected molecular weight is approximately 312.33 g/mol .[2]

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Culture Broth (e.g., Mueller-Hinton) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Clear Well) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Preparation of Microtiter Plates: Add 100 µL of the appropriate sterile broth (MHB or SDB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row, containing only broth and inoculum, serves as a growth control. A well with broth only serves as a sterility control.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Quantitative Data Presentation

The following tables summarize the expected antimicrobial activity of this compound derivatives against various microbial strains. Note: The following data is representative and may vary based on the specific derivatives synthesized and tested.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains (µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound163264>128
Derivative A (e.g., with -NO₂ groups)8163264
Derivative B (e.g., with -Cl groups)481632
Ciprofloxacin (Standard)10.50.251

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains (µg/mL)

CompoundCandida albicansAspergillus niger
This compound3264
Derivative A (e.g., with -NO₂ groups)1632
Derivative B (e.g., with -Cl groups)816
Fluconazole (Standard)24

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis and antimicrobial evaluation of this compound derivatives. The synthetic route is robust and can be adapted to produce a variety of substituted analogs. The antimicrobial screening protocol is a standard and reliable method for determining the efficacy of these novel compounds. The representative data suggests that this class of compounds holds promise as a scaffold for the development of new antimicrobial agents, with the potential for further optimization of their activity through structural modifications. Further studies, including determination of the mechanism of action and in vivo efficacy, are warranted to fully explore the therapeutic potential of these derivatives.

References

Application Notes and Protocols for Employing 1,3-Bis(benzo[d]oxazol-2-yl)benzene in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a fluorescent organic compound belonging to the benzoxazole family.[1] Benzoxazole derivatives are known for their valuable photophysical properties and are utilized in various applications, including as fluorescent probes in biological systems.[2][3] This document provides detailed application notes and protocols for the potential use of this compound in live cell imaging, offering a foundational guide for researchers in cell biology and drug development. The inherent fluorescence of this compound makes it a candidate for a vital stain to visualize cellular structures and processes in real-time.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is largely determined by its chemical and photophysical characteristics. Below is a summary of the known and predicted properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₁₂N₂O₂[1]
Molecular Weight 312.3 g/mol [1]
Predicted Excitation Max (λex) ~340-360 nmInferred from related compounds[3]
Predicted Emission Max (λem) ~420-450 nm (Blue)Inferred from related compounds[2]
Predicted Quantum Yield Moderate to HighInferred from related compounds[3]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)
Predicted Cytotoxicity Low to moderate; requires experimental validationInferred from related compounds[4][5]

Applications in Live Cell Imaging

Based on its structure, this compound is a lipophilic molecule, suggesting it can readily cross cell membranes. Its potential applications in live cell imaging include:

  • General Cytoplasmic Staining: Visualizing the cytoplasm of living cells.

  • Organelle Staining: Potential accumulation in specific organelles like the endoplasmic reticulum or mitochondria.

  • Cell Tracking: Long-term imaging to monitor cell movement and morphology.

  • High-Throughput Screening: Use in automated microscopy platforms for drug discovery assays.

Experimental Protocols

Preparation of Staining Solution

a. Stock Solution (1 mM):

  • Weigh out 3.12 mg of this compound.

  • Dissolve in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until fully dissolved.

  • Store the stock solution at -20°C, protected from light.

b. Working Solution (1-10 µM):

  • On the day of the experiment, thaw the stock solution.

  • Dilute the 1 mM stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (e.g., for a 5 µM working solution, add 5 µL of 1 mM stock to 995 µL of medium).

Cell Culture and Staining
  • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well imaging plates) and culture until they reach the desired confluency (typically 60-80%).

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the working staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal staining time should be determined empirically.

  • After incubation, remove the staining solution.

  • Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess stain.

  • Add fresh, pre-warmed culture medium (with serum) to the cells for imaging.

Fluorescence Microscopy and Imaging
  • Place the imaging dish on the stage of a fluorescence microscope equipped for live cell imaging (with environmental control: 37°C, 5% CO₂).

  • Use a standard DAPI filter set or a filter set appropriate for the predicted excitation and emission maxima (e.g., Ex: 350/50 nm, Em: 460/50 nm).

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • Optimize imaging parameters (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any new fluorescent probe in the cell line of interest.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to measure cytotoxicity.[6]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow Experimental Workflow for Live Cell Imaging cluster_prep Preparation cluster_cell_culture Cell Handling cluster_staining Staining Protocol cluster_imaging Image Acquisition prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 1-10 µM Working Solution in Medium prep_stock->prep_working seed_cells Seed Cells on Imaging Dish culture_cells Culture to 60-80% Confluency seed_cells->culture_cells wash1 Wash Cells with PBS culture_cells->wash1 add_stain Add Working Staining Solution wash1->add_stain incubate Incubate for 15-30 min at 37°C add_stain->incubate wash2 Wash Cells 2-3x with Medium incubate->wash2 add_fresh_medium Add Fresh Medium for Imaging wash2->add_fresh_medium microscope Place on Fluorescence Microscope add_fresh_medium->microscope set_filters Use DAPI Filter Set microscope->set_filters acquire_images Acquire Images set_filters->acquire_images

Caption: Workflow for staining live cells with this compound.

signaling_pathway Hypothetical Application in Drug Screening cluster_workflow Screening Workflow cluster_pathway Example Cellular Response drug Drug Candidate cells Cells Stained with This compound drug->cells receptor Cell Surface Receptor drug->receptor Activates imaging High-Content Imaging cells->imaging analysis Image Analysis (e.g., Morphology, Intensity) imaging->analysis morphology_change Cell Morphology Change analysis->morphology_change Quantifies kinase_cascade Kinase Cascade receptor->kinase_cascade cytoskeleton Cytoskeletal Reorganization kinase_cascade->cytoskeleton cytoskeleton->morphology_change

Caption: Use of the probe in a high-content screening assay to detect drug-induced changes.

References

Application Notes and Protocols for Two-Photon Absorption Applications of Benzoxazole Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole dyes are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical research due to their unique photophysical properties. Many of these dyes exhibit strong fluorescence and, crucially, possess large two-photon absorption (TPA) cross-sections. This characteristic makes them particularly well-suited for two-photon excitation microscopy (TPM), a high-resolution imaging technique with advantages in deep-tissue imaging, reduced phototoxicity, and lower light scattering compared to conventional one-photon microscopy.

These application notes provide a comprehensive overview of the use of benzoxazole dyes in two-photon absorption applications, with a focus on bioimaging. Detailed protocols for their use in two-photon microscopy are provided, along with a summary of their key photophysical properties to aid in the selection of appropriate dyes for specific research needs. While the potential for applications in two-photon photodynamic therapy (PDT) exists, this area is less developed for benzoxazole derivatives, and a general overview is provided. The use of benzoxazole dyes for two-photon uncaging is not yet established in the reviewed literature.

Quantitative Data on Benzoxazole Dyes for Two-Photon Applications

The efficiency of a two-photon dye is primarily determined by its two-photon absorption cross-section (σ₂ₚ) and its fluorescence quantum yield (Φf). The following tables summarize the key photophysical data for several series of benzoxazole-based dyes reported in the literature.

Table 1: Photophysical Properties of Linear and Multi-branched Benzoxazole Chromophores (T1-T5) [1][2]

CompoundSolventOne-Photon Absorption λₘₐₓ (nm)One-Photon Emission λₘₐₓ (nm)Fluorescence Quantum Yield (Φf)Two-Photon Absorption λₘₐₓ (nm)Two-Photon Cross-Section (σ₂ₚ) (GM)
T1 DMF4355380.658601036
T2 DMF4505520.588801258
T3 DMF4625650.519001523
T4 DMF4655700.459102154
T5 DMF4685750.429202702

GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) DMF = Dimethylformamide

Table 2: Photophysical Properties of 2-(2′-Hydroxyphenyl)benzoxazole (HPBO)-Containing Chromophores [3]

CompoundConditionsOne-Photon Absorption λₘₐₓ (nm)One-Photon Emission λₘₐₓ (nm)Two-Photon Cross-Section (σ₂ₚ) (GM)
HPBO Derivative 1 Neutral335450350
HPBO Derivative 2 Neutral340465530
HPBO Derivative 3 Neutral345480480
HPBO Derivative 3 Basic (with TBAOH)4105104120

TBAOH = Tetrabutylammonium hydroxide

Table 3: Photophysical Properties of Benzoxazole-Derived Compounds in Methanol [4]

CompoundTwo-Photon Absorption λₘₐₓ (nm)Peak Two-Photon Cross-Section (σ₂ₚ) (GM)
C.1 470~160
C.2 500~85
C.3 510~70

Table 4: Photophysical Properties of 2,5-bis(2-benzoxazolyl)hydroquinone [3]

CompoundExcitation Wavelength (nm)Calculated Two-Photon Cross-Section (σ₂ₚ) (GM)
2,5-bis(2-benzoxazolyl)hydroquinone 600~1500

Experimental Protocols

Protocol 1: General Procedure for Two-Photon Microscopy of Live Cells with Benzoxazole Dyes

This protocol provides a general framework for staining and imaging live cells using benzoxazole-based fluorescent probes. Optimization of dye concentration, incubation time, and imaging parameters is recommended for each specific cell line and benzoxazole dye.

Materials:

  • Benzoxazole dye of interest

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cultured cells on imaging-compatible dishes (e.g., glass-bottom dishes or chamber slides)

  • Two-photon laser scanning microscope with a tunable femtosecond laser (e.g., Ti:Sapphire laser)

  • High numerical aperture (NA) objective lens (e.g., 20x or 60x water or oil immersion)

  • Appropriate emission filters for the specific benzoxazole dye

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of the benzoxazole dye in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Seeding:

    • Seed the cells onto imaging-compatible dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Allow the cells to adhere and grow for at least 24 hours in a CO₂ incubator at 37°C.

  • Cell Staining:

    • On the day of imaging, prepare a fresh working solution of the benzoxazole dye by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized.

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the dye-containing medium to the cells and incubate for 15-60 minutes in a CO₂ incubator at 37°C. The optimal incubation time will vary depending on the dye and cell type.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

    • Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells.

  • Two-Photon Imaging:

    • Place the imaging dish on the stage of the two-photon microscope.

    • Set the excitation wavelength of the laser to the two-photon absorption maximum of the benzoxazole dye (refer to data tables or literature).

    • Use a low laser power to begin with and locate the cells of interest.

    • Adjust the laser power, detector gain, and offset to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.

    • Acquire images using the appropriate emission filters. Z-stacks can be acquired to obtain three-dimensional reconstructions of the stained cells.

Protocol 2: In Vivo Two-Photon Imaging in a Mouse Model (General Guideline)

This protocol outlines the general steps for performing in vivo two-photon imaging using benzoxazole dyes in a mouse model, for example, to visualize vasculature or specific cellular structures. All animal procedures must be performed in accordance with institutional guidelines and approved protocols.

Materials:

  • Benzoxazole dye formulated for in vivo use (e.g., water-soluble, low toxicity)

  • Anesthetized mouse with a surgically implanted cranial window

  • Two-photon microscope equipped for in vivo imaging

  • Animal handling and monitoring equipment (heating pad, stereotaxic frame, etc.)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

    • Secure the mouse in a stereotaxic frame and maintain its body temperature using a heating pad.

    • Ensure the cranial window is clean and accessible for imaging.

  • Dye Administration:

    • The route of administration will depend on the dye's properties and the target of interest. Common methods include intravenous (retro-orbital or tail vein) injection for vascular labeling or direct cortical application for labeling superficial layers.

    • The concentration and volume of the injected dye solution must be optimized to achieve sufficient signal without causing toxicity.

  • In Vivo Imaging:

    • Position the mouse under the microscope objective.

    • Apply a coupling fluid (e.g., water or ultrasound gel) between the cranial window and the objective lens.

    • Tune the two-photon laser to the appropriate excitation wavelength for the benzoxazole dye.

    • Locate the region of interest and adjust imaging parameters (laser power, detector settings) for optimal signal acquisition. It is critical to use the lowest possible laser power to minimize tissue damage.

    • Acquire time-lapse images or z-stacks to study dynamic processes or three-dimensional structures.

    • Monitor the animal's physiological state throughout the imaging session.

Visualizations

Structure-Property Relationship of Benzoxazole Dyes

G Structure-Property Relationship in Benzoxazole Dyes cluster_structure Molecular Structure cluster_properties Photophysical Properties Core Benzoxazole Core QY Quantum Yield (Φf) Core->QY Influences rigidity Donor Electron-Donating Group (D) TPA Two-Photon Absorption (σ₂ₚ) Donor->TPA Increases D-A character Acceptor Electron-Accepting Group (A) Acceptor->TPA Increases D-A character PiBridge π-Conjugated Bridge PiBridge->TPA Extends conjugation Wavelength Emission Wavelength (λₑₘ) PiBridge->Wavelength Red-shifts emission Branching Multi-branched Structure Branching->TPA Enhances σ₂ₚ cooperatively

Caption: Key molecular design elements influencing the two-photon absorption properties of benzoxazole dyes.

Experimental Workflow for Two-Photon Microscopy

G Experimental Workflow for Two-Photon Microscopy Prep Sample Preparation (Cell Culture / Animal Model) Stain Staining with Benzoxazole Dye Prep->Stain Setup Microscope Setup (Laser, Objective, Filters) Stain->Setup Image Image Acquisition (Z-stack, Time-lapse) Setup->Image Analysis Data Analysis (Image Processing, Quantification) Image->Analysis Results Results & Interpretation Analysis->Results

Caption: A streamlined workflow for conducting a two-photon microscopy experiment using benzoxazole dyes.

Other Potential Applications

Two-Photon Photodynamic Therapy (PDT)

Two-photon PDT is an emerging therapeutic strategy that utilizes the spatial precision of two-photon excitation to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), such as singlet oxygen, in a highly localized manner. This targeted approach has the potential to destroy diseased cells (e.g., cancer cells) while minimizing damage to surrounding healthy tissue.

For a benzoxazole dye to be an effective two-photon photosensitizer, it must possess:

  • A high two-photon absorption cross-section in the near-infrared (NIR) "therapeutic window" (700-1000 nm) where light penetration into tissue is maximal.

  • Efficient intersystem crossing from the excited singlet state to a long-lived triplet state upon two-photon excitation.

  • A high quantum yield of singlet oxygen generation upon interaction of the triplet-state photosensitizer with molecular oxygen.

  • Preferential accumulation in the target tissue or cells.

  • Low dark toxicity.

While some benzoxazole derivatives show promise as photosensitizers, detailed protocols for their specific use in two-photon PDT are not yet well-established in the scientific literature. Further research is needed to identify and optimize benzoxazole-based photosensitizers for this application.

G General Mechanism of Two-Photon Photodynamic Therapy (2P-PDT) PS_G Photosensitizer (PS) (Ground State, S₀) 2P_Exc Two-Photon Excitation (2 x hν) PS_S1 Excited Singlet State (S₁) 2P_Exc->PS_S1 Absorption PS_S1->PS_G Fluorescence ISC Intersystem Crossing (ISC) PS_S1->ISC PS_T1 Excited Triplet State (T₁) ISC->PS_T1 PS_T1->PS_G Phosphorescence O2 Molecular Oxygen (³O₂) Energy_Transfer Energy Transfer 1O2 Singlet Oxygen (¹O₂) Energy_Transfer->1O2 Cell_Death Cell Death (Apoptosis / Necrosis) 1O2->Cell_Death Oxidative Damage PS_T1O2 PS_T1O2

References

Application Notes and Protocols: 1,3-Bis(benzo[d]oxazol-2-yl)benzene as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and databases, we have been unable to locate specific studies or detailed application data on the use of 1,3-Bis(benzo[d]oxazol-2-yl)benzene as a photosensitizer for applications such as photodynamic therapy (PDT). While the chemical properties of this compound are documented[1], its photobiological activity, including its efficiency in generating reactive oxygen species (ROS) and its effects on cellular signaling pathways, does not appear to have been characterized in published research.

The information required to generate detailed application notes, experimental protocols, and quantitative data tables—such as singlet oxygen quantum yield, phototoxicity assays, and cellular uptake studies—is not available in the public domain. Research into the photosensitizing properties of various benzoxazole derivatives is an active area of investigation[2][3][4]; however, these studies do not specifically address the this compound isomer.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and diagrams for signaling pathways and experimental workflows, for this specific compound. The following sections provide a general overview of the compound and a template for the type of information that would be necessary to fulfill such a request, should the relevant research become available in the future.

Compound Overview

Chemical Name: this compound[1] Molecular Formula: C₂₀H₁₂N₂O₂[1] Molecular Weight: 312.33 g/mol [1] Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Hypothetical Application: Photodynamic Therapy (PDT)

Should this compound be investigated as a photosensitizer, its primary application would likely be in the field of photodynamic therapy. PDT is a treatment modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The general mechanism is depicted below.

PDT_Mechanism PS_ground PS (Ground State) PS_singlet PS* (Singlet State) PS_ground->PS_singlet Light Absorption Light Light (Specific Wavelength) PS_triplet PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) CellDeath Cell Death (Apoptosis, Necrosis) O2_singlet->CellDeath Oxidative Stress

Figure 2. Generalized Mechanism of Type II Photodynamic Therapy.

Required Quantitative Data (Currently Unavailable)

To create a comprehensive application note, the following quantitative data for this compound would be required. The table below is a template illustrating how such data would be presented.

ParameterValueConditionsReference
Photophysical Properties
Molar Extinction Coefficient (ε)Data not availableSolvent, WavelengthN/A
Fluorescence Quantum Yield (Φf)Data not availableSolventN/A
Photosensitizing Properties
Singlet Oxygen Quantum Yield (ΦΔ)Data not availableSolventN/A
In Vitro Phototoxicity
IC₅₀ (Dark)Data not availableCell Line, Incubation TimeN/A
IC₅₀ (Light)Data not availableCell Line, Light DoseN/A
Cellular Uptake
Intracellular ConcentrationData not availableCell Line, Incubation TimeN/A

Template for Experimental Protocols (Illustrative)

Below are examples of the types of detailed experimental protocols that would be necessary for a complete application note. These are generalized procedures and have not been validated for this compound.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol would describe the indirect measurement of singlet oxygen production using a chemical probe like 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

SO_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare stock solution of This compound mix_sample Mix PS, DPBF, and solvent in a cuvette prep_ps->mix_sample prep_dpbf Prepare stock solution of DPBF prep_dpbf->mix_sample mix_ref Mix reference, DPBF, and solvent in a cuvette prep_dpbf->mix_ref prep_ref Prepare stock solution of reference photosensitizer prep_ref->mix_ref irradiate Irradiate with monochromatic light at a specific wavelength mix_sample->irradiate mix_ref->irradiate measure Measure absorbance decrease of DPBF at ~415 nm over time irradiate->measure plot Plot ln(A₀/Aₜ) vs. time measure->plot calculate Calculate ΦΔ relative to the reference plot->calculate

Figure 3. Workflow for Singlet Oxygen Quantum Yield Determination.
In Vitro Phototoxicity Assay

This protocol would detail the evaluation of the light-induced cytotoxicity of the photosensitizer on a cancer cell line using a standard cell viability assay such as MTT or PrestoBlue.

Phototoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 add_ps Add varying concentrations of This compound incubate1->add_ps incubate2 Incubate for a defined period (e.g., 4h) add_ps->incubate2 wash Wash cells to remove excess PS incubate2->wash irradiate Irradiate with a specific light dose (Light groups only) wash->irradiate incubate3 Incubate for 24-48 hours post-irradiation irradiate->incubate3 add_reagent Add viability reagent (e.g., MTT) incubate3->add_reagent incubate4 Incubate for 2-4 hours add_reagent->incubate4 measure Measure absorbance/fluorescence incubate4->measure

Figure 4. Workflow for In Vitro Phototoxicity Assay.

Conclusion

While this compound belongs to a class of compounds with potential photophysical properties, there is currently no published evidence to support its use as a photosensitizer. The creation of detailed and reliable application notes and protocols is contingent upon the availability of peer-reviewed research data. We encourage researchers interested in this compound to conduct foundational studies to characterize its photodynamic efficacy. Should such data become available, a comprehensive guide for its application could be developed.

References

Measuring the Quantum Yield of 1,3-Bis(benzo[d]oxazol-2-yl)benzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for determining the fluorescence quantum yield of 1,3-Bis(benzo[d]oxazol-2-yl)benzene. The quantum yield, a critical parameter in characterizing the efficiency of a fluorophore, is determined using the relative method, which involves comparison against a well-characterized standard. This application note outlines the necessary instrumentation, reagents, and a step-by-step procedure for accurate and reproducible measurements. The protocol is intended for researchers in materials science, chemistry, and drug development who are working with fluorescent compounds.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in various fields, including as an organic light-emitting diode (OLED) material and a fluorescent probe, due to its photoluminescent properties. The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a sample. Accurate determination of the quantum yield is essential for evaluating the performance of fluorescent materials in diverse applications.

This protocol details the relative method for quantum yield determination, a widely used technique that compares the integrated fluorescence intensity of the sample to that of a reference standard with a known quantum yield. The selection of an appropriate reference standard is crucial and should be based on the overlap of its absorption and emission spectra with the sample of interest.

Experimental Setup

Instrumentation
  • Spectrofluorometer: A calibrated spectrofluorometer capable of measuring corrected emission spectra is required. The instrument should have a stable light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).

  • UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is necessary for measuring the absorbance of the sample and standard solutions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are to be used for both absorbance and fluorescence measurements.

Reagents
  • This compound: The sample of interest.

  • Quinine Sulfate Dihydrate: (Quantum Yield Standard) C₂₀H₂₄N₂O₂·H₂SO₄·2H₂O.

  • Sulfuric Acid (H₂SO₄): 0.1 N solution in deionized water.

  • Ethanol: Spectroscopic grade.

  • Deionized Water: High-purity.

Experimental Protocols

Preparation of Stock Solutions
  • Reference Standard (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 N H₂SO₄. The concentration should be such that the absorbance at the excitation wavelength is approximately 0.1.

  • Sample (this compound): Prepare a stock solution of this compound in spectroscopic grade ethanol. The concentration should be adjusted to have an absorbance of approximately 0.1 at its absorption maximum.

Preparation of Working Solutions

From the stock solutions, prepare a series of dilutions for both the reference standard and the sample, with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.

Absorbance Measurements
  • Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent blanks (0.1 N H₂SO₄ and ethanol) and all working solutions of the reference and the sample.

  • Determine the absorbance of each solution at the selected excitation wavelength.

Fluorescence Measurements
  • Set the excitation and emission slits of the spectrofluorometer to an appropriate width (e.g., 2-5 nm) to obtain a good signal-to-noise ratio while maintaining spectral resolution.

  • Record the corrected fluorescence emission spectrum of the solvent blank for both the reference and the sample.

  • Under identical instrumental conditions (excitation wavelength, slit widths), record the corrected fluorescence emission spectra of all working solutions of the reference and the sample. The excitation wavelength should be chosen in a region where both the sample and the standard have significant absorption. Based on the properties of similar benzoxazole derivatives, an excitation wavelength in the range of 330-350 nm is recommended.

Data Analysis and Quantum Yield Calculation
  • Correct for Solvent Background: Subtract the integrated fluorescence intensity of the respective solvent blank from the integrated fluorescence intensity of each sample and standard solution.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the reference and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradient: The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the reference (Grad_R) and the sample (Grad_S).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    where:

    • Φ_R is the known quantum yield of the reference standard (for quinine sulfate in 0.1 N H₂SO₄, Φ_R ≈ 0.54).

    • n_S and n_R are the refractive indices of the solvents used for the sample (ethanol, n ≈ 1.361) and the reference (0.1 N H₂SO₄, n ≈ 1.333), respectively.

Data Presentation

The following table summarizes the key quantitative data required for the calculation of the quantum yield.

ParameterReference Standard (Quinine Sulfate)Sample (this compound)
Solvent 0.1 N H₂SO₄Ethanol
Refractive Index (n) 1.3331.361
Excitation Wavelength (λ_ex) TBD (e.g., 347 nm)TBD (e.g., 347 nm)
Emission Wavelength Range ~400 - 600 nmTBD
Known Quantum Yield (Φ_R) 0.54N/A
Absorbance at λ_ex (A) (Series of values from 0.02 to 0.1)(Series of values from 0.02 to 0.1)
Integrated Fluorescence Intensity (F) (Corresponding series of values)(Corresponding series of values)
Gradient (Grad) Grad_RGrad_S

TBD: To be determined experimentally based on the absorption spectrum of the sample.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock (this compound in Ethanol) dilute_sample Prepare Sample Dilutions (Absorbance 0.02-0.1) prep_sample->dilute_sample prep_ref Prepare Reference Stock (Quinine Sulfate in 0.1 N H2SO4) dilute_ref Prepare Reference Dilutions (Absorbance 0.02-0.1) prep_ref->dilute_ref abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute_sample->abs_measure fluo_measure Measure Corrected Emission Spectra (Spectrofluorometer) dilute_sample->fluo_measure dilute_ref->abs_measure dilute_ref->fluo_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluo_measure->integrate integrate->plot gradient Determine Gradients (Grad_S, Grad_R) plot->gradient calculate Calculate Quantum Yield (Φ_S) Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) gradient->calculate

Caption: Experimental workflow for the determination of fluorescence quantum yield.

Logical Relationships

logical_relationships cluster_inputs Inputs cluster_measurements Measurements cluster_processing Data Processing cluster_output Output sample This compound absorbance Absorbance (A) sample->absorbance fluorescence Integrated Fluorescence Intensity (F) sample->fluorescence reference Quinine Sulfate (Known Φ_R) reference->absorbance reference->fluorescence qy_sample Quantum Yield of Sample (Φ_S) reference->qy_sample Φ_R solvent_s Ethanol (Known n_S) solvent_s->fluorescence solvent_s->qy_sample n_S solvent_r 0.1 N H2SO4 (Known n_R) solvent_r->fluorescence solvent_r->qy_sample n_R plot_data Plot F vs. A absorbance->plot_data fluorescence->plot_data calc_grad Calculate Gradients (Grad_S, Grad_R) plot_data->calc_grad calc_grad->qy_sample

Caption: Logical relationship of inputs, measurements, and calculations.

Application Notes and Protocols for Green Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Traditional methods for their synthesis often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents, posing environmental and safety concerns. The development of green and sustainable synthetic methodologies is therefore of paramount importance in modern medicinal and organic chemistry.

These application notes provide an overview and detailed protocols for several green synthesis methods for benzoxazole derivatives. The focus is on approaches that utilize energy-efficient techniques such as microwave and ultrasound irradiation, employ environmentally benign catalysts and solvents, and adhere to the principles of green chemistry by minimizing waste and maximizing atom economy.

I. Microwave-Assisted Green Synthesis of Benzoxazoles

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][2]

A. Solvent-Free Microwave-Assisted Synthesis using Iodine

This protocol describes a solvent-free, microwave-assisted condensation of 2-aminophenols with aromatic aldehydes using iodine as an oxidant.[3] This method is advantageous due to the absence of solvents, short reaction times, and good product yields.[3]

Experimental Protocol:

  • In a microwave-transparent reaction vessel, combine 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 0.5 mmol, 69 mg), and iodine (I₂, 0.5 mmol, 126.9 mg).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[3]

  • After cooling, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with a saturated solution of sodium chloride (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-5-methylbenzoxazole85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-methylbenzoxazole90
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-methylbenzoxazole88
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-5-methylbenzoxazole67
52-Naphthaldehyde5-Methyl-2-(naphthalen-2-yl)benzoxazole78

Data sourced from a study on solvent-free, microwave-assisted synthesis.[3]

Experimental Workflow Diagram:

cluster_mixing Reactant Mixing cluster_reaction Microwave Irradiation cluster_workup Work-up 2-amino-4-methylphenol 2-amino-4-methylphenol Mix Mix 2-amino-4-methylphenol->Mix Aromatic aldehyde Aromatic aldehyde Aromatic aldehyde->Mix K2CO3 K2CO3 K2CO3->Mix Iodine Iodine Iodine->Mix Microwave Microwave Mix->Microwave 120°C, 10 min Quench Quench Microwave->Quench Add Na2S2O3 Extraction Extraction Quench->Extraction Ethyl Acetate Drying Drying Extraction->Drying Na2SO4 Evaporation Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for solvent-free microwave-assisted benzoxazole synthesis.

B. Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES) Catalyst

This method utilizes a deep eutectic solvent, [CholineCl][Oxalic Acid], as a green and reusable catalyst under microwave irradiation.[4] This approach is environmentally benign and offers good to excellent product yields.[4]

Experimental Protocol:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating until a homogeneous liquid is formed.

  • In a microwave vial, combine 2-aminophenol (1 mmol), the desired benzaldehyde (1 mmol), and the [CholineCl][Oxalic Acid] DES (10 mol%).

  • Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 300 W for 5-10 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The aqueous filtrate containing the DES can be concentrated and reused for subsequent reactions.[4]

Quantitative Data Summary:

Entry2-AminophenolBenzaldehydeYield (%)
12-AminophenolBenzaldehyde92
22-Aminophenol4-Methylbenzaldehyde81
32-Amino-4-methylphenolBenzaldehyde85
42-Amino-4-chlorophenol4-Nitrobenzaldehyde75
52-Aminophenol4-Fluorobenzaldehyde69

Data sourced from a study on microwave-assisted synthesis using a deep eutectic solvent catalyst.[4]

II. Ultrasound-Assisted Green Synthesis of Benzoxazoles

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative for the synthesis of benzoxazoles. Ultrasound irradiation can enhance reaction rates and yields through acoustic cavitation.[5][6]

A. Ultrasound-Assisted Synthesis using a Reusable Magnetic Nanocatalyst

This protocol describes the synthesis of benzoxazoles under solvent-free ultrasound irradiation using an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a recyclable catalyst.[6] This method is advantageous due to its mild reaction conditions, short reaction times, and the easy magnetic separation of the catalyst.[6]

Experimental Protocol:

  • In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4 mg).[6]

  • Place the vessel in an ultrasonic bath and sonicate at 70°C for 30 minutes.[6]

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate to dissolve the product.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Wash the catalyst with ethyl acetate and dry for reuse.

  • Evaporate the solvent from the organic layer to obtain the crude product.

  • Purify by recrystallization from ethanol.

Quantitative Data Summary:

EntryAldehydeYield (%)
1Benzaldehyde90
24-Chlorobenzaldehyde85
34-Nitrobenzaldehyde78
44-Methylbenzaldehyde82
52-Hydroxybenzaldehyde75

Data sourced from a study on ultrasound-assisted synthesis with a magnetic nanocatalyst.[6]

Experimental Workflow Diagram:

cluster_mixing Reactant Mixing cluster_reaction Ultrasound Irradiation cluster_workup Work-up & Catalyst Recovery 2-aminophenol 2-aminophenol Mix Mix 2-aminophenol->Mix Aromatic aldehyde Aromatic aldehyde Aromatic aldehyde->Mix LAIL@MNP Catalyst LAIL@MNP Catalyst LAIL@MNP Catalyst->Mix Ultrasound Ultrasound Mix->Ultrasound 70°C, 30 min Dissolution Dissolution Ultrasound->Dissolution Add Ethyl Acetate Magnetic Separation Magnetic Separation Dissolution->Magnetic Separation Catalyst Reuse Catalyst Reuse Magnetic Separation->Catalyst Reuse Evaporation Evaporation Magnetic Separation->Evaporation Product Solution Purification Purification Evaporation->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for ultrasound-assisted benzoxazole synthesis and catalyst recovery.

III. Green Catalyst-Mediated Synthesis

The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Several innovative catalytic systems have been developed for the synthesis of benzoxazoles.

A. Molecular Sieve-Catalyzed Oxidative Cyclization

This one-pot method utilizes molecular sieves as a catalyst for the oxidative cyclization of 2-aminophenols and aldehydes, avoiding the need for hazardous chemical reagents, transition-metal catalysts, or strong acids.[7]

Experimental Protocol:

  • In a round-bottom flask, add 2-aminophenol (1 mmol), the desired aldehyde (1.2 mmol), and activated molecular sieves (e.g., 4Å, 200 mg).

  • Add a suitable solvent (e.g., toluene or xylene, 5 mL).

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), with continuous monitoring by TLC.

  • Upon completion, cool the mixture and filter to remove the molecular sieves.

  • Wash the molecular sieves with the solvent.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Signaling Pathway/Logical Relationship Diagram:

2-Aminophenol 2-Aminophenol Schiff Base Formation Schiff Base Formation 2-Aminophenol->Schiff Base Formation Aldehyde Aldehyde Aldehyde->Schiff Base Formation Molecular Sieve Molecular Sieve Oxidative Cyclization Oxidative Cyclization Molecular Sieve->Oxidative Cyclization Schiff Base Formation->Oxidative Cyclization Catalyzed by Molecular Sieve Benzoxazole Derivative Benzoxazole Derivative Oxidative Cyclization->Benzoxazole Derivative

Caption: Reaction pathway for molecular sieve-catalyzed benzoxazole synthesis.

B. MCM-41 Catalyzed Synthesis

MCM-41, a mesoporous silica material, can act as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and acyl chlorides under solvent-free conditions.[8]

Experimental Protocol:

  • In a reaction vessel, mix 2-aminophenol (1 mmol), benzoyl chloride (1 mmol), and a catalytic amount of MCM-41 (0.02 g).[8]

  • Heat the mixture at a specified temperature (e.g., 80-100°C) for a short duration (e.g., 30 minutes).[8]

  • Monitor the reaction by TLC.

  • After completion, add a suitable solvent (e.g., ethanol) to dissolve the product.

  • Filter to recover the MCM-41 catalyst.

  • The catalyst can be washed, dried, and reused.[8]

  • Evaporate the solvent from the filtrate and purify the product by recrystallization.

Quantitative Data Summary:

Entry2-AminophenolAcyl ChlorideYield (%)
12-AminophenolBenzoyl chloride95
22-Amino-4-methylphenolBenzoyl chloride92
32-Aminophenol4-Chlorobenzoyl chloride90
42-AminophenolAcetyl chloride85

Data based on a study of MCM-41 catalyzed synthesis.[8]

The methodologies presented here offer significant advantages over traditional synthetic routes for benzoxazole derivatives, aligning with the principles of green chemistry. These protocols provide researchers and drug development professionals with practical, efficient, and environmentally responsible options for accessing this important class of heterocyclic compounds. The use of microwave and ultrasound technologies, coupled with green catalysts and solvents, not only reduces the environmental impact but can also lead to improved reaction efficiencies and yields.

References

Troubleshooting & Optimization

Preventing photobleaching of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of 1,3-Bis(benzo[d]oxazol-2-yl)benzene (DOB) in fluorescence microscopy experiments.

Troubleshooting Guide: Rapid Photobleaching of DOB

Issue: The fluorescence signal of DOB is fading quickly during image acquisition.

This guide provides a step-by-step approach to identify and resolve the causes of rapid photobleaching.

Step 1: Evaluate Imaging Parameters

High-intensity illumination and prolonged exposure are primary contributors to photobleaching.

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible camera exposure time. For weak signals, consider using a more sensitive detector or an objective with a higher numerical aperture.

  • Limit Continuous Exposure: Avoid continuous illumination of the sample. Find the region of interest using transmitted light or a brief, low-intensity fluorescence exposure before capturing the final image.

  • Optimize Acquisition Frequency: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of the biological process under investigation.

Step 2: Optimize Sample Preparation and Mounting

The chemical environment surrounding the fluorophore significantly impacts its photostability.[1]

  • Use an Antifade Mounting Medium: This is one of the most effective methods to combat photobleaching. Antifade reagents work by scavenging free radicals and reducing the concentration of molecular oxygen, which are key mediators of photobleaching.

  • Select an Appropriate Antifade Reagent: Since DOB is a blue-emitting fluorophore, it is crucial to select an antifade reagent that does not introduce autofluorescence in the blue channel. Some reagents, like p-Phenylenediamine (PPD), can be problematic for UV-excitable dyes.[2] Consider alternatives such as those containing n-propyl gallate or commercial formulations optimized for blue fluorophores.

  • Ensure Proper Mounting: Ensure the coverslip is properly sealed to prevent the mounting medium from evaporating and to limit oxygen exposure.

Step-by-Step Troubleshooting Workflow

Troubleshooting_Workflow start Start: Rapid Photobleaching Observed step1 Step 1: Reduce Illumination Intensity & Exposure Time start->step1 q1 Is the signal-to-noise ratio (SNR) acceptable? step1->q1 q1->step1 No, optimize detector settings step2 Step 2: Use an Antifade Mounting Medium q1->step2 Yes q2 Is photobleaching still significant? step2->q2 step3 Step 3: Empirically Test Different Antifade Reagents (see Protocol 1) q2->step3 Yes end_ok Problem Resolved q2->end_ok No step4 Step 4: Characterize DOB Photobleaching Rate (see Protocol 2) step3->step4 end_managed Photobleaching Characterized & Minimized step4->end_managed

Caption: A logical workflow for troubleshooting the rapid photobleaching of DOB.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. When a fluorophore like DOB absorbs light, it enters an excited state. From this state, it can react with other molecules, particularly molecular oxygen, leading to its permanent inability to fluoresce.[3][4]

Q2: Are there specific antifade reagents recommended for DOB?

A2: While there is limited specific data for DOB, for blue-emitting, UV-excitable fluorophores in general, it is advisable to use antifade reagents that do not generate autofluorescence in the blue channel. Commercial mounting media such as ProLong™ Gold or VECTASHIELD® are popular choices.[5][6] However, the optimal reagent should be determined empirically for your specific experimental conditions.

Q3: How does the local environment affect the photostability of benzoxazole-based dyes like DOB?

A3: Studies on other benzoxazole derivatives have shown that the local microenvironment, such as the polarity and rigidity of the surrounding medium (e.g., polymer matrix in mounting media), can significantly influence their photochemistry and photostability.[1] This underscores the importance of selecting an appropriate mounting medium.

Q4: Can I completely prevent photobleaching?

A4: While photobleaching cannot be entirely eliminated, its rate can be significantly reduced to a level that does not interfere with image acquisition by optimizing imaging parameters and using appropriate antifade reagents.[5]

Q5: How do I choose between a hardening and a non-hardening mounting medium?

A5: Hardening (or setting) mounting media solidify over time and are ideal for long-term storage of samples. Non-hardening (non-setting) media remain liquid, allowing for immediate imaging after mounting, but may not be as suitable for long-term archiving.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide a general comparison of common antifade reagents and the relative photostability of different classes of fluorophores to guide experimental design.

Table 1: Comparison of Common Antifade Reagent Components

Antifade Reagent ComponentAdvantagesDisadvantagesRecommended for Blue Fluorophores?
n-Propyl gallate (NPG) Effective antifade agent.Can be difficult to dissolve.Yes
p-Phenylenediamine (PPD) Very effective antifade agent.[2]Can cause autofluorescence with UV excitation; may react with certain dyes.[2]Caution Advised
1,4-diazabicyclo[2.2.2]octane (DABCO) Commercially available in many formulations.May be less effective than PPD.Yes
Trolox™ (a vitamin E analog) Can be used in live-cell imaging.[7]May provide less protection than other agents in fixed cells.[7]Yes, for live-cell applications.

Table 2: Relative Photostability of Common Fluorophore Classes

Fluorophore ClassRelative PhotostabilityTypical Excitation (nm)Typical Emission (nm)
Benzoxazoles (e.g., DOB) Varies; sensitive to environment.[1]UV to Blue (~340-400)Blue (~420-460)
Coumarins ModerateUV to Blue (~350-450)Blue to Green (~440-520)
Fluorescein (e.g., FITC) Low~495~520
Rhodamines (e.g., TRITC) Moderate~550~575
Cyanines (e.g., Cy3, Cy5) Moderate to High~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)
Alexa Fluor™ Dyes High to Very HighVariesVaries

Experimental Protocols

Protocol 1: Empirical Comparison of Antifade Mounting Media for DOB

This protocol provides a framework for selecting the most effective antifade mounting medium for your experiments with DOB.

Protocol1_Workflow start Start: Select Antifade Media to Test step1 Prepare Identical Samples Stained with DOB start->step1 step2 Mount Each Sample with a Different Antifade Medium step1->step2 step3 Image Samples Under Consistent, High-Bleaching Conditions step2->step3 step4 Acquire a Time-Lapse Series of Images step3->step4 step5 Quantify Fluorescence Intensity Decay Over Time step4->step5 step6 Compare Photobleaching Rates and Initial Brightness step5->step6 end Select the Optimal Antifade Medium step6->end

Caption: Workflow for comparing the performance of different antifade mounting media.

Methodology:

  • Sample Preparation: Prepare multiple identical samples stained with DOB according to your standard protocol.

  • Mounting: Mount each coverslip onto a microscope slide using a different antifade mounting medium. Include a control mounted in a non-antifade medium (e.g., glycerol in PBS).

  • Microscope Setup: Use a fluorescence microscope with a suitable filter set for DOB. Set the illumination intensity and exposure time to conditions that induce noticeable photobleaching in the control sample within a few minutes.

  • Image Acquisition: For each mounted sample, acquire a time-lapse series of images of a representative field of view at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.

  • Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the stained structures in each image of the time-lapse series.

  • Comparison: Plot the normalized fluorescence intensity as a function of time for each mounting medium. The medium that results in the slowest decay of fluorescence is the most effective at preventing photobleaching. Also, compare the initial fluorescence intensity (at time zero) to ensure the antifade medium does not quench the DOB signal.

Protocol 2: Characterizing the Photobleaching Rate of DOB

This protocol allows for the quantitative measurement of the photobleaching rate of DOB under your specific experimental conditions.

Methodology:

  • Sample Preparation and Mounting: Prepare your sample stained with DOB and mount it using your chosen optimal antifade medium.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire an initial image (t=0) using your standard imaging parameters (optimized for low photobleaching).

    • Continuously illuminate the ROI with the same imaging parameters.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity decreases to approximately 50% of the initial value.[8]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized intensity against time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[9]

This photobleaching curve can be used to normalize quantitative fluorescence measurements in your experiments.[10]

References

Technical Support Center: Enhancing the Stability of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound, both in solid form and in solution, should be stored in a cool, dry, and dark environment to minimize degradation. For solutions, it is recommended to store them in tightly sealed vials, purged with an inert gas like argon or nitrogen to remove oxygen, which can contribute to photo-oxidation.[1] Refrigeration (2-8 °C) is advisable for short-term storage, while for long-term storage, freezing (-20 °C or below) is recommended. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving this compound?

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

A3: The benzoxazole ring can be susceptible to hydrolysis under certain pH conditions, particularly in aqueous environments. While specific data for this compound is limited, related benzoxazole structures have shown instability in both acidic and basic aqueous solutions. It is advisable to maintain a neutral pH and to use buffered solutions when working in aqueous environments. If experiments require acidic or basic conditions, the stability of the compound should be empirically determined for the specific conditions and duration of the experiment.

Q4: What are the primary causes of signal loss when using this compound in fluorescence-based assays?

A4: The primary causes of signal loss for many fluorescent molecules, including likely for this compound, are photobleaching and chemical degradation.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] The rate of photobleaching is dependent on the intensity and duration of light exposure.

  • Chemical Degradation: This can be caused by several factors, including:

    • Reaction with oxygen: Dissolved oxygen can lead to the photo-oxidation of the molecule.

    • Hydrolysis: As mentioned, the benzoxazole ring can be susceptible to hydrolysis.

    • Interaction with other chemical species: Components of the experimental medium or contaminants can quench fluorescence or react with the compound.

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

This is a common issue, often attributed to photobleaching.

Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the power of the excitation light source to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters if available.
Prolonged Exposure to Light Minimize the duration of light exposure. Use the shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions if possible.
Presence of Oxygen Deoxygenate your solvent and sample by purging with an inert gas (argon or nitrogen). Consider using a commercial oxygen scavenging system in your imaging buffer.
Inappropriate Solvent The choice of solvent can influence photostability. If possible, test the stability in different recommended solvents to find the most suitable one for your application.
Absence of Antifade Reagents Incorporate antifade reagents into your mounting medium or imaging buffer. Common antifade agents include ascorbic acid and Trolox (a vitamin E analog).
Issue 2: Low or No Initial Fluorescence Signal

If you are observing a weak or non-existent signal from the start, the issue might be related to the sample preparation or instrument settings.

Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your instrument are correctly set for this compound. Ensure the detector gain is appropriately adjusted.
Low Concentration The concentration of the compound may be too low. Prepare a fresh solution at a higher concentration to verify that the compound is fluorescent.
Poor Solubility/Precipitation Visually inspect the solution for any precipitate. If the compound has precipitated out of solution, the effective concentration will be much lower. Try a different solvent in which the compound has higher solubility.
Quenching from Solvent or Contaminants Impurities in the solvent or other components in your sample can quench fluorescence. Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Chemical Degradation Prior to Use The compound may have degraded during storage. If possible, verify the integrity of the compound using an analytical technique like HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol describes a standard shake-flask method to determine the solubility of the compound in a given solvent.

Materials:

  • This compound

  • Selected solvent of interest (e.g., DMSO, DMF, Chloroform, Ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (UV-Vis spectrophotometry or HPLC).

  • Quantify the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Assessing the Photostability of this compound in Solution

This protocol outlines a method to quantify the rate of photobleaching.

Materials:

  • Solution of this compound in the desired solvent

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Quartz cuvette (for fluorometer) or microscope slide and coverslip (for microscope)

Methodology:

  • Prepare a solution of this compound at a known concentration.

  • Transfer the solution to a quartz cuvette or prepare a slide for microscopy.

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) at time t=0.

  • Continuous Exposure: Continuously expose the sample to the excitation light source.

  • Time-lapse Measurement: Record the fluorescence intensity (Fₜ) at regular intervals over a set period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.

    • The resulting curve represents the photobleaching decay. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t₁/₂), a key indicator of photostability.

Diagrams

Troubleshooting_Workflow_Signal_Loss Troubleshooting Workflow for Signal Loss start Fluorescence Signal is Low or Decreasing q1 Is the signal initially strong and then fades? start->q1 photobleaching Issue is likely Photobleaching q1->photobleaching Yes initial_low Issue is likely Low Initial Signal q1->initial_low No reduce_intensity Reduce Excitation Intensity photobleaching->reduce_intensity reduce_time Minimize Exposure Time photobleaching->reduce_time deoxygenate Deoxygenate Solution photobleaching->deoxygenate add_antifade Add Antifade Reagents (e.g., Ascorbic Acid, Trolox) photobleaching->add_antifade check_settings Check Instrument Settings (λ_ex, λ_em, gain) initial_low->check_settings check_concentration Verify Compound Concentration initial_low->check_concentration check_solubility Check for Precipitation/Solubility Issues initial_low->check_solubility check_degradation Assess for Chemical Degradation initial_low->check_degradation

Troubleshooting workflow for fluorescence signal loss.

Stability_Enhancement_Workflow Workflow for Enhancing Solution Stability start Prepare Solution of this compound solvent Use High-Purity, Anhydrous Aprotic Solvent (e.g., DMSO, DMF) start->solvent storage Storage Conditions solvent->storage handling Experimental Handling solvent->handling store_dark Store in the Dark storage->store_dark store_cool Store at Low Temperature (-20°C for long-term) storage->store_cool store_inert Purge with Inert Gas (Ar, N₂) and Seal Tightly storage->store_inert avoid_freeze_thaw Aliquot to Avoid Freeze-Thaw Cycles storage->avoid_freeze_thaw minimize_light Minimize Exposure to Ambient and Excitation Light handling->minimize_light deoxygenate_buffer Use Deoxygenated Buffers/Media handling->deoxygenate_buffer add_stabilizers Consider Adding Stabilizers (e.g., Antioxidants) handling->add_stabilizers fresh_solutions Prepare Fresh Solutions for Critical Experiments handling->fresh_solutions

Workflow for enhancing the stability of the compound in solution.

References

Overcoming challenges in the purification of 1,3-Bis(benzo[d]oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Bis(benzo[d]oxazol-2-yl)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your purification process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as isophthalic acid and 2-aminophenol, as well as partially reacted intermediates like mono-benzoxazole species. Incomplete cyclization can also lead to the presence of amide intermediates. Side reactions, such as the formation of isomeric benzoxazole derivatives, may also contribute to the impurity profile, though this is less common under standard reaction conditions.

Q2: The crude product has a persistent color. Is this normal, and how can I remove it?

A2: A yellowish or brownish tint in the crude product is not uncommon and can be due to residual starting materials or side products. Purification by recrystallization or column chromatography should yield a white to off-white solid. If the color persists after initial purification attempts, treatment with activated carbon during recrystallization can be effective in removing colored impurities.

Q3: I am having difficulty dissolving the crude product for recrystallization. What solvents are recommended?

A3: this compound has limited solubility in many common organic solvents at room temperature. For recrystallization, high-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the crude product, followed by the addition of a less polar anti-solvent like ethanol or water to induce crystallization upon cooling. Hot filtration is recommended to remove any insoluble impurities before crystallization.

Troubleshooting Common Purification Problems

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent system, even at low temperatures.- Use a solvent system with lower solvating power. - Reduce the initial volume of the dissolving solvent. - Add a higher proportion of the anti-solvent. - Ensure the crystallization mixture is sufficiently cooled for an adequate amount of time.
Oily Product Instead of Crystals The compound is "oiling out" of the solution, which can happen if the solution is supersaturated or if the cooling rate is too fast.- Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Add a small amount of the dissolving solvent to reduce the saturation. - Use a seed crystal to induce proper crystallization. - Try a different solvent system.
Poor Separation in Column Chromatography The chosen eluent system is not providing adequate separation between the product and impurities.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives good separation (Rf of the product around 0.3-0.4). - A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to separate closely eluting impurities.
Product is Contaminated with Silica Gel Fine silica particles may have passed through the frit of the column.- Ensure the column is properly packed with a layer of sand at the bottom and top of the silica gel bed. - After chromatography, dissolve the product in a suitable solvent and filter through a syringe filter to remove any fine silica particles.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Recrystallization

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot dimethylformamide (DMF) to dissolve the solid completely. The solution may need to be heated to facilitate dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual DMF and any soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand on top.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, such as 9:1 v/v). The polarity of the eluent can be gradually increased (e.g., to 7:3 or 1:1 v/v) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent.

Visualization of Workflows

Troubleshooting Logic for Recrystallization

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve crude product in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oily precipitate forms? crystals->oiling_out No collect Collect and dry crystals crystals->collect Yes reheat Reheat and add more solvent oiling_out->reheat Yes no_crystals No crystals form? oiling_out->no_crystals No slow_cool Cool slowly reheat->slow_cool change_solvent Change solvent system reheat->change_solvent seed Add seed crystal slow_cool->seed seed->cool add_antisolvent Add anti-solvent no_crystals->add_antisolvent Yes concentrate Concentrate solution no_crystals->concentrate No add_antisolvent->cool add_antisolvent->change_solvent concentrate->cool concentrate->change_solvent

Caption: A flowchart for troubleshooting common issues during recrystallization.

General Workflow for Column Chromatography Purification

G Column Chromatography Workflow start Start prepare_column Prepare silica gel column start->prepare_column load_sample Load crude sample prepare_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate Evaporate solvent combine_pure->evaporate dry Dry purified product evaporate->dry

Caption: A generalized workflow for purification by column chromatography.

Technical Support Center: Solvent Effects on the Photophysical Properties of 1,3-Bis(benzo[d)oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the solvent effects on the absorption and emission spectra of 1,3-Bis(benzo[d]oxazol-2-yl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the experimental investigation of solvatochromic effects on this compound.

Q1: Why am I observing unexpected peaks or shoulders in my absorption/emission spectra?

A1: Unexpected spectral features can arise from several sources:

  • Sample Impurity: The presence of impurities in the this compound sample or solvent can lead to additional absorption or emission bands. Ensure the purity of your compound and use spectroscopy-grade solvents.

  • Solvent Impurities: Solvents, even of high grade, may contain fluorescent impurities. Always run a blank spectrum of the solvent alone to check for any background signals.

  • Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to changes in the electronic environment and thus altered spectral properties. Try working with more dilute solutions.

  • Photodegradation: Prolonged exposure to the excitation light source can sometimes cause the sample to degrade, resulting in the appearance of new spectral features. Minimize exposure time and use fresh samples for each measurement.

Q2: My fluorescence intensity is very low. What can I do to improve the signal?

A2: Low fluorescence intensity can be addressed by:

  • Checking Concentration: While high concentrations can be problematic (see Q1), a concentration that is too low will naturally result in a weak signal. Prepare a fresh solution with a slightly higher concentration, ensuring it remains within the linear range of the instrument.

  • Optimizing Excitation Wavelength: Ensure you are exciting the sample at its absorption maximum (λmax,abs) to achieve the highest fluorescence quantum yield.

  • Instrument Settings: Increase the integration time or adjust the slit widths on the spectrofluorometer. Wider slits allow more light to reach the detector but may reduce spectral resolution.

  • Solvent Quenching: Some solvents can quench fluorescence through various mechanisms. If possible, try a different solvent to see if the intensity improves. Halogenated solvents, for instance, are known to be efficient quenchers.

Q3: The position of my absorption/emission maximum seems to be shifting between measurements in the same solvent. What could be the cause?

A3: Fluctuations in peak positions can be due to:

  • Temperature Variations: The photophysical properties of molecules can be sensitive to temperature. Ensure that the sample holder and the solvent are thermally equilibrated to a constant temperature.

  • Solvent Evaporation: For volatile solvents, evaporation can lead to a change in the concentration of the analyte over time, which might affect the spectra. Keep cuvettes capped whenever possible.

  • Instrument Instability: Calibrate your spectrophotometer and spectrofluorometer regularly according to the manufacturer's instructions to ensure wavelength accuracy.

Q4: I am not observing any significant solvatochromic shift. Does this mean there is no solvent effect?

A4: The absence of a large, obvious shift does not necessarily mean there is no solvent effect.

  • Small Shifts: The solvatochromic shifts for some molecules in certain solvent series can be small. Ensure your instrument has sufficient resolution to detect minor changes in the peak maximum.

  • Nature of the Transition: The magnitude of the solvatochromic shift depends on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. For this compound, the transitions are primarily π-π* in nature, which may exhibit less dramatic solvatochromism compared to transitions with significant charge-transfer character.

  • Choice of Solvents: The selection of solvents is crucial. To observe a significant effect, use a range of solvents with widely varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., acetonitrile, methanol).

Experimental Protocols

Protocol for Investigating Solvent Effects on Absorption and Emission Spectra

This protocol outlines the steps to measure the absorption and emission spectra of this compound in various solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Spectroscopy-grade solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a solvent in which it is readily soluble (e.g., dichloromethane) at a concentration of approximately 1 x 10-3 M.

3. Preparation of Working Solutions:

  • For each solvent to be tested, prepare a dilute working solution (typically 1 x 10-5 to 1 x 10-6 M) from the stock solution. This is done to ensure that the absorbance is within the linear range of the spectrophotometer (ideally < 0.1) to avoid inner filter effects in fluorescence measurements.

4. UV-Vis Absorption Measurements:

  • Calibrate the UV-Vis spectrophotometer with a blank cuvette containing the pure solvent.

  • Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 250-450 nm).

  • Determine the wavelength of maximum absorption (λmax,abs) for each solvent.

5. Fluorescence Emission Measurements:

  • Calibrate the spectrofluorometer.

  • For each working solution, excite the sample at its determined λmax,abs.

  • Record the emission spectrum over an appropriate wavelength range (e.g., 350-600 nm).

  • Determine the wavelength of maximum emission (λmax,em) for each solvent.

6. Data Analysis:

  • Tabulate the λmax,abs and λmax,em values for each solvent.

  • Calculate the Stokes shift (in nm and cm-1) for each solvent using the formula: Stokes Shift (cm-1) = (1/λmax,abs - 1/λmax,em) x 107.

  • Analyze the trend of spectral shifts with solvent polarity parameters (e.g., dielectric constant, Reichardt's ET(30) value).

Data Presentation

Estimated Photophysical Data for this compound in Various Solvents

Disclaimer: The following data is estimated based on theoretical studies and experimental data from structurally similar benzoxazole derivatives.[1] Actual experimental values may vary.

SolventDielectric Constant (ε)λmax,abs (nm)λmax,em (nm)Stokes Shift (nm)
n-Hexane1.88~330~385~55
Toluene2.38~332~395~63
Dichloromethane8.93~335~405~70
Acetone20.7~334~410~76
Acetonitrile37.5~333~415~82
Ethanol24.5~332~420~88
Methanol32.7~331~425~94

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (10^-3 M in DCM) working Prepare Working Solutions (10^-5 - 10^-6 M in various solvents) stock->working uv_vis Record UV-Vis Absorption Spectra working->uv_vis det_lambda_abs Determine λmax,abs uv_vis->det_lambda_abs fluorescence Record Fluorescence Emission Spectra det_lambda_em Determine λmax,em fluorescence->det_lambda_em det_lambda_abs->fluorescence Excite at λmax,abs calc_stokes Calculate Stokes Shift det_lambda_abs->calc_stokes det_lambda_em->calc_stokes correlate Correlate with Solvent Polarity calc_stokes->correlate

Experimental workflow for solvatochromism study.

solvent_effects_logic cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_observation Observed Spectral Shift polarity Solvent Polarity stabilization Differential Stabilization of Ground and Excited States polarity->stabilization bathochromic Bathochromic Shift (Red Shift) (λmax increases) stabilization->bathochromic Excited State > Ground State Stabilization hypsochromic Hypsochromic Shift (Blue Shift) (λmax decreases) stabilization->hypsochromic Ground State > Excited State Stabilization

Relationship between solvent polarity and spectral shifts.
shifts.

References

Technical Support Center: pH-Dependent Fluorescence of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pH-dependent fluorescence of benzoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My benzoxazole derivative shows no change in fluorescence intensity despite a significant change in pH. What could be the cause?

Answer:

Several factors could lead to a lack of fluorescence response to pH changes. Consider the following possibilities:

  • Incorrect Molecular Structure: The specific benzoxazole derivative you are using may not possess a protonatable or deprotonatable group within the pH range of your experiment. The pH-sensing mechanism of many benzoxazole derivatives relies on the protonation state of a nearby functional group, which in turn affects the electronic properties of the fluorophore.[1][2]

  • Inappropriate Solvent: The polarity of the solvent can significantly influence the fluorescence properties of benzoxazole derivatives.[1][3][4] In some solvents, the fluorescence may be quenched or the pKa of the ionizable group may be shifted outside the tested pH range. It is advisable to test the probe in a variety of solvents with different polarities.

  • Probe Degradation: Benzoxazole derivatives can be susceptible to degradation, especially under harsh pH conditions or prolonged exposure to light. Ensure that your probe is fresh and has been stored correctly, protected from light and moisture.

  • Buffer Interference: Certain buffer components can interact with the benzoxazole derivative and quench its fluorescence or interfere with the protonation/deprotonation process.[5] It is recommended to test the probe's response in a few different buffer systems to rule out this possibility.

Question: The fluorescence signal from my benzoxazole pH probe is very noisy and unstable. How can I improve the signal quality?

Answer:

A noisy fluorescence signal can be frustrating and can compromise the accuracy of your measurements. Here are some common causes and solutions:

  • Instrument Settings: Ensure that your fluorometer's settings are optimized for your specific benzoxazole derivative. This includes selecting the correct excitation and emission wavelengths, optimizing the slit widths, and using an appropriate detector gain.

  • Photobleaching: Continuous exposure to the excitation light can lead to the photochemical destruction of the fluorophore, a phenomenon known as photobleaching.[6][7] To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade reagent if you are performing fluorescence microscopy.

  • Scattering: Particulate matter in your sample can cause light scattering, which can interfere with the fluorescence signal. Ensure your solutions are free of dust and other particles by filtering them before measurement.

  • Concentration Effects: At high concentrations, benzoxazole derivatives can form aggregates, which may have different fluorescence properties and can lead to signal instability.[8] Try diluting your sample to see if the signal becomes more stable.

  • Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species in the solution, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed. This is known as the inner filter effect and can lead to non-linear and unstable readings.[9][10][11][12][13] Diluting the sample is the most straightforward way to mitigate this effect.

Question: My benzoxazole derivative is supposed to be a "turn-on" pH probe, but I am observing fluorescence quenching at the expected pH. What is happening?

Answer:

Fluorescence quenching where an increase is expected can be due to several factors:

  • Aggregation: As mentioned previously, high concentrations can lead to aggregation-induced quenching.

  • Specific Quenchers: Your sample may contain specific molecules or ions that act as quenchers for your benzoxazole derivative. Common quenchers include dissolved oxygen, heavy metal ions, and halides.[8] De-gassing your solutions or adding a chelating agent like EDTA may help if metal ion contamination is suspected.

  • Excited-State Reactions: The change in pH might be inducing an excited-state reaction that leads to a non-fluorescent product. This is a more complex issue that may require detailed photophysical studies to understand.

  • Solvent Effects: The solvent can play a crucial role in the fluorescence behavior. A change in the microenvironment of the probe upon pH change could favor non-radiative decay pathways, leading to quenching.[1][3][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with pH-dependent benzoxazole derivatives.

Question: What is the general mechanism behind the pH-dependent fluorescence of benzoxazole derivatives?

Answer:

The pH-dependent fluorescence of many benzoxazole derivatives, particularly those with a hydroxyl group ortho to the benzoxazole ring (like 2-(2'-hydroxyphenyl)benzoxazole or HBO), is often governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[14][15][16][17][18] In the ground state, the molecule exists in an enol form. Upon excitation with light, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, forming an excited keto tautomer. This keto form is responsible for the characteristic large Stokes shift (the difference between the excitation and emission wavelengths) and the fluorescence emission. The protonation state of the molecule, which is dictated by the pH of the environment, influences the efficiency of this ESIPT process and thus the fluorescence intensity.

Question: How do I choose the right benzoxazole derivative for my specific pH range?

Answer:

The key is to select a derivative with a pKa value that falls within the pH range you want to study. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations, and it is typically the point of the largest change in fluorescence. You can find pKa values for various benzoxazole derivatives in the scientific literature or in the data tables provided in this guide.

Question: What are the key experimental parameters to control when performing a pH titration with a benzoxazole derivative?

Answer:

To obtain reliable and reproducible results, it is crucial to control the following parameters:

  • Temperature: Fluorescence is a temperature-dependent process. Ensure that all your measurements are performed at a constant and recorded temperature.

  • Concentration: Keep the concentration of the benzoxazole derivative constant throughout the titration.

  • Buffer System: Use a buffer system that is appropriate for the desired pH range and that does not interfere with the fluorescence of your probe.[5]

  • Ionic Strength: Changes in ionic strength can sometimes affect fluorescence. If possible, maintain a constant ionic strength across all your samples.

Question: How can I determine the quantum yield of my benzoxazole derivative at different pH values?

Answer:

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined using a relative method, where the fluorescence of your sample is compared to that of a well-characterized standard with a known quantum yield.[19][20][21] The standard should absorb and emit light in a similar spectral region as your sample.

Quantitative Data

Table 1: pKa Values and Quantum Yields of Selected Benzoxazole Derivatives

Benzoxazole DerivativepH Range of ResponsepKaQuantum Yield (Φ) at specific pHReference
Bis(HBX)-A1 (benzothiazole)Alkaline10.4Turn-on response above pH 9.7[14][22]
Bis(HBX)-A2 (benzothiazole)Alkaline9.8Turn-on response above pH 9.0[14][22]
Bis(HBX)-C1 (benzoxazole)Alkaline10.8Turn-on response above pH 10.0[14][22]
Benzimidazole-based probe 3a7.0 - 9.0~8.0Low (0.003 at max pH)[23]
Benzimidazole-based probe 3c5.0 - 7.06.00.016 at max pH[23]

Note: This table provides a selection of data from the literature. Quantum yields are highly dependent on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: pH Titration of a Benzoxazole Derivative

This protocol outlines the steps for determining the pKa of a pH-sensitive benzoxazole derivative.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your benzoxazole derivative in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a Series of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12). Ensure the buffer concentration is sufficient to maintain a stable pH upon addition of the probe solution.

  • Prepare Samples: In a set of cuvettes or a microplate, add a fixed volume of each buffer. Then, add a small, constant volume of the benzoxazole stock solution to each cuvette/well. The final concentration of the probe should be low enough to avoid inner filter effects.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each sample using a fluorometer. Use the excitation wavelength at which the probe absorbs maximally.

  • Plot the Data: Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Determine pKa: The pKa can be determined by fitting the titration curve to the Henderson-Hasselbalch equation or by finding the pH at which the fluorescence intensity is halfway between the minimum and maximum values.[24][25][26][27][28]

Protocol 2: Relative Quantum Yield Determination

This protocol describes how to determine the fluorescence quantum yield of a benzoxazole derivative relative to a standard.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that has absorption and emission spectra that overlap with your sample.

  • Prepare Solutions: Prepare a series of dilutions of both your benzoxazole derivative and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2

    where Φ_standard is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[19][20][21]

Visualizations

Experimental_Workflow_pH_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Benzoxazole Derivative mix_samples Mix Stock with Buffers in Cuvettes/Plate prep_stock->mix_samples prep_buffers Prepare Buffer Solutions (Wide pH Range) prep_buffers->mix_samples measure_fluorescence Measure Fluorescence Spectra mix_samples->measure_fluorescence plot_data Plot Intensity vs. pH measure_fluorescence->plot_data determine_pka Determine pKa plot_data->determine_pka

Caption: Workflow for a pH titration experiment.

Signaling_Pathway_ESIPT S0_Enol Ground State (Enol) S1_Enol Excited State (Enol) S0_Enol->S1_Enol Absorption (hν_ex) S1_Keto Excited State (Keto) S1_Enol->S1_Keto ESIPT S0_Keto Ground State (Keto) S1_Keto->S0_Keto Fluorescence (hν_em) S0_Keto->S0_Enol Tautomerization

Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).

References

Validation & Comparative

Comparative analysis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene with other fluorescent DNA probes.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 1,3-Bis(benzo[d]oxazol-2-yl)benzene with established fluorescent DNA probes, DAPI and Ethidium Bromide.

In the landscape of molecular biology and drug development, fluorescent DNA probes are indispensable tools for visualizing and quantifying nucleic acids. The ideal probe exhibits high sensitivity, specificity, and photostability, with minimal perturbation to the DNA structure and low toxicity to living systems. This guide provides a comparative analysis of the novel benzoxazole derivative, this compound, alongside two of the most widely used DNA stains: 4',6-diamidino-2-phenylindole (DAPI) and Ethidium Bromide (EtBr).

Quantitative Comparison of DNA Probes

The performance of a fluorescent DNA probe is defined by several key photophysical and binding parameters. The following table summarizes the available data for DAPI and Ethidium Bromide. A second table outlines the general characteristics reported for benzoxazole-based DNA probes to provide a prospective comparison for this compound.

Table 1: Photophysical and DNA-Binding Properties of DAPI and Ethidium Bromide

PropertyDAPIEthidium Bromide
Excitation Max (λex, nm) with DNA 358[3][4]520-526[5][6]
Emission Max (λem, nm) with DNA 461[3][4]590-605[5][6][7][8]
Quantum Yield (Φ) with dsDNA ~0.4 (up to 0.66 with poly[d(A-T)])[9]~0.15 (20-25 fold increase upon binding)[10][11]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax 33,000 (at 342 nm)5,600 (at 480 nm)
DNA Binding Affinity (Kd or Kb) Kd ~100 nM; Kb ~10⁷ M⁻¹ (minor groove)[3][12][13]Kb ~1.5 x 10⁵ M⁻¹ (intercalation)[14][15]
Binding Mode Minor Groove (AT-rich regions)[3]Intercalation[6][16]
Photostability Generally considered more photostable than Hoechst 33258, but can undergo photoconversion.[17][18][19][20]Susceptible to photobleaching under prolonged UV exposure.[21][22]
Cell Permeability Generally cell-impermeant, but can enter live cells at higher concentrations.[3][23]Cell-impermeant.
Mutagenicity Considered a potential mutagen.[23]Potent mutagen.[11]

Table 2: General Properties of Benzoxazole-Based Fluorescent DNA Probes

PropertyGeneral Characteristics of Benzoxazole Probes
Excitation/Emission Typically in the blue to green region of the spectrum.
Quantum Yield Often show enhanced fluorescence emission upon binding to DNA.[1]
DNA Binding Affinity Varies depending on the specific derivative; both intercalation and groove binding have been reported.[1]
Binding Mode Intercalation or groove binding.[1][24][25]
Photostability Generally considered to have good photostability.
Safety Profile Investigated as potentially safer alternatives to ethidium bromide.[1]

Signaling Pathway and Experimental Workflow

To understand how these probes function and how they are evaluated, the following diagrams illustrate a generalized signaling pathway for a DNA-binding fluorescent probe and a typical experimental workflow for comparative analysis.

signaling_pathway Probe Free Probe (Low Fluorescence) Probe_DNA Probe-DNA Complex (High Fluorescence) Probe->Probe_DNA Binding (Intercalation or Groove Binding) DNA DNA DNA->Probe_DNA Probe_DNA->Probe Dissociation Light_Out Emitted Light (Fluorescence) Probe_DNA->Light_Out Emission Light_In Excitation Light Light_In->Probe_DNA Excitation

Figure 1. Generalized signaling pathway of a fluorescent DNA probe.

experimental_workflow cluster_synthesis Probe Preparation cluster_photophysical Photophysical Characterization cluster_binding DNA Binding Analysis cluster_comparison Comparative Analysis synthesis Synthesize and Purify This compound abs_em Measure Absorbance and Emission Spectra (Free vs. DNA-bound) synthesis->abs_em titration Fluorescence Titration with DNA synthesis->titration qy Determine Fluorescence Quantum Yield abs_em->qy ps Assess Photostability qy->ps data_table Compile Data Table ps->data_table binding_const Calculate Binding Constant (Kd or Kb) titration->binding_const binding_mode Determine Binding Mode (e.g., Circular Dichroism) binding_const->binding_mode binding_mode->data_table comparison Compare with DAPI and Ethidium Bromide data_table->comparison

Figure 2. Experimental workflow for evaluating a novel fluorescent DNA probe.

Experimental Protocols

Fluorescence Titration for DNA Binding Affinity

This protocol is used to determine the binding constant (Kd or Kb) of a fluorescent probe to DNA.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of calf thymus DNA in a buffer solution (e.g., Tris-HCl buffer, pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

    • Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of DNA in the buffer.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at a fixed excitation wavelength (determined from the absorbance maximum of the probe-DNA complex).

    • Measure the fluorescence intensity at the emission maximum for each DNA concentration.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., the Scatchard plot or a non-linear regression model) to calculate the binding constant (Kd or Kb) and the number of binding sites.

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield (Φ) of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Selection of a Standard:

    • Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes).

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test probe (bound to DNA) and the standard in the same solvent/buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curve for each solution.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The plots should be linear.

    • The quantum yield of the test probe (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Conclusion

While this compound belongs to a class of compounds with high potential as fluorescent DNA probes, a comprehensive comparative analysis is currently hindered by the lack of specific experimental data for its interaction with DNA. The established probes, DAPI and Ethidium Bromide, offer well-characterized but distinct profiles in terms of their binding mechanisms, spectral properties, and safety concerns. DAPI is a widely used, relatively photostable minor groove binder, whereas Ethidium Bromide is a classic intercalator with known mutagenic properties.

Future research should focus on the detailed characterization of this compound and other novel benzoxazole derivatives to fully assess their performance against these established standards. Such studies will be crucial in the development of safer and more effective tools for nucleic acid research.

References

Validation of 1,3-Bis(benzo[d]oxazol-2-yl)benzene Synthesis by ¹H NMR and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, a valuable heterocyclic compound, with a focus on its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural confirmation by ¹H and ¹³C NMR is crucial for researchers and professionals in drug development and materials science to ensure the purity and identity of the synthesized compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the condensation reaction between isophthalic acid and 2-aminophenol. This reaction is typically carried out at high temperatures in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclization and formation of the benzoxazole rings.

An alternative approach involves the reaction of isophthaloyl chloride with 2-aminophenol. This method often proceeds under milder conditions but requires the prior synthesis of the diacid chloride.

Spectroscopic Validation by NMR

The structural elucidation of this compound is definitively achieved by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized in the table below. These values are predicted based on the analysis of structurally similar benzoxazole derivatives. The numbering of the atoms for NMR assignment is provided in the accompanying synthesis diagram.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~8.70Singlet1HH-2'
Aromatic~8.35Doublet of doublets2HH-4', H-6'
Aromatic~7.80Triplet1HH-5'
Aromatic~7.75Multiplet4HH-4, H-7
Aromatic~7.40Multiplet4HH-5, H-6
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic~162.5C-2 (Benzoxazole)
Aromatic~150.8C-7a
Aromatic~141.5C-3a
Aromatic~132.0C-2'
Aromatic~130.5C-5'
Aromatic~129.0C-4', C-6'
Aromatic~128.0C-1'
Aromatic~125.0C-5, C-6
Aromatic~120.0C-4, C-7
Aromatic~110.5C-7

Experimental Protocols

Method 1: Synthesis from Isophthalic Acid
  • Reactant Preparation: A mixture of isophthalic acid (1 equivalent) and 2-aminophenol (2.2 equivalents) is prepared.

  • Reaction Setup: The mixture is added to polyphosphoric acid (PPA) at 100°C with mechanical stirring under a nitrogen atmosphere.

  • Heating: The reaction temperature is gradually raised to 200-220°C and maintained for 4-6 hours.

  • Work-up: The hot reaction mixture is poured into a large volume of cold water with vigorous stirring. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed sequentially with water, a dilute solution of sodium bicarbonate, and again with water until the filtrate is neutral. The solid is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

NMR Sample Preparation
  • Dissolution: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer: The solution is transferred to a 5 mm NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Validation Isophthalic_Acid Isophthalic Acid Condensation Condensation in PPA ~200-220°C, 4-6h Isophthalic_Acid->Condensation Aminophenol 2-Aminophenol Aminophenol->Condensation Product This compound Condensation->Product Crude Product Purification Precipitation, Filtration, Washing, Recrystallization Product->Purification NMR ¹H and ¹³C NMR Analysis Purification->NMR Purified Product

Caption: Synthesis workflow for this compound.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: From Isophthalic Acid Method 2: From Isophthaloyl Chloride
Starting Materials Isophthalic acid, 2-aminophenolIsophthaloyl chloride, 2-aminophenol
Reaction Conditions High temperature (200-220°C), strong acid (PPA)Milder conditions, often at room temperature or with gentle heating
Advantages One-step reaction, readily available starting materials.Higher reactivity of the acid chloride can lead to faster reaction times and potentially higher yields.
Disadvantages Harsh reaction conditions, potential for side reactions and charring, work-up can be challenging.Requires the synthesis of isophthaloyl chloride from isophthalic acid, which is an additional step and involves hazardous reagents like thionyl chloride.

Logical Relationship for Structural Validation

Validation_Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesized Compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR Validation_Result Structure Confirmed? H_NMR->Validation_Result C_NMR->Validation_Result Expected_Structure Expected Structure of This compound Expected_Structure->Validation_Result

Caption: Logical workflow for the structural validation of the synthesized product.

Comparing the performance of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in OLEDs with other emitters

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays and lighting, the emitter layer is of paramount importance, dictating the ultimate efficiency, color purity, and longevity of the device. This guide provides a comparative analysis of the performance of a blue-emitting bis(benzoxazole) derivative against other prominent classes of OLED emitters, namely traditional fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. This objective comparison is supported by experimental data to aid researchers, scientists, and professionals in drug development and materials science in their evaluation of emissive materials.

Due to a lack of available performance data for 1,3-Bis(benzo[d]oxazol-2-yl)benzene in OLEDs, this guide utilizes data for a structurally related bis(benzoxazole) derivative, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), as a representative for this class of materials. The comparison focuses on key performance metrics including External Quantum Efficiency (EQE), Commission Internationale de l'Éclairage (CIE) color coordinates, and operational lifetime where available.

Performance Comparison of OLED Emitters

The following table summarizes the performance of the benzoxazole derivative alongside notable examples from fluorescent, phosphorescent, and TADF emitter categories.

Emitter TypeEmitter MaterialHost MaterialMax. EQE (%)CIE Coordinates (x, y)Emission ColorLifetime
Benzoxazole Derivative 2,2'-di(p-tert-butylphenyl)- 6,6'-bibenzoxazole (BBzx)Neat Film1.2[1](0.157, 0.044)[1]Deep BlueNot Reported
Fluorescent DPVBiAlq3~5(0.17, 0.18)Blue>10,000 hours
Phosphorescent (PhOLED) FIrpicmCP>20(0.17, 0.33)Sky Blue~1,000 - 10,000 hours
TADF 4CzIPNCBP>20(0.19, 0.40)Greenish-Blue>1,000 hours
TADF ν-DABNADPEPO32.2Not ReportedDeep BlueNot Reported

Experimental Protocols

The performance data presented in this guide is derived from experiments conducted under specific laboratory conditions. While individual protocols may vary, a general methodology for the fabrication and characterization of OLEDs is outlined below.

OLED Fabrication by Vacuum Thermal Evaporation

A standard procedure for fabricating multilayer OLEDs involves the sequential deposition of organic and inorganic materials onto a pre-cleaned substrate, typically indium tin oxide (ITO) coated glass, within a high-vacuum chamber.

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. This is followed by treatment with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited by thermal evaporation. The materials are heated in crucibles until they sublimate, and the vapor condenses on the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance. For doped emissive layers, the host and emitter materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.

  • Cathode Deposition: A thin electron injection layer (EIL), such as lithium fluoride (LiF), is often deposited on the ETL, followed by a thicker layer of a low work-function metal, typically aluminum (Al), which serves as the cathode. The cathode is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Device Characterization

Following fabrication, the OLEDs are subjected to a series of tests to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the OLEDs are measured using a source measure unit and a calibrated photodiode or spectroradiometer. The current density, voltage, and luminance are recorded to determine parameters such as turn-on voltage, luminous efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum is measured at a specific driving voltage or current density to determine the peak emission wavelength and the full width at half maximum (FWHM). The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the emitted color.

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of electrons injected, is a critical measure of device efficiency. It is typically calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: The stability of the OLED is assessed by measuring the operational lifetime. This is often reported as LT50 or LT95, the time it takes for the initial luminance to decrease to 50% or 95% of its initial value, respectively, under a constant current drive.

Visualizing OLED Structure and Comparison Logic

To better understand the experimental workflow and the logical framework of this comparison, the following diagrams are provided.

OLED_Device_Structure cluster_layers Typical Multilayer OLED Structure cluster_process Charge Injection & Recombination Cathode Cathode (e.g., Al) Electrons Electrons Cathode->Electrons EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq3) ETL->EIL EML Emissive Layer (Host + Emitter) EML->ETL HTL Hole Transport Layer (e.g., α-NPD) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes Holes Anode->Holes Substrate Substrate (Glass or Flexible) Substrate->Anode Recombination Exciton Formation (in EML) Holes->Recombination Electrons->Recombination Light Light Emission Recombination->Light

Caption: A diagram illustrating the layered structure of a typical OLED and the process of electroluminescence.

Emitter_Comparison_Workflow cluster_input Emitter Classes cluster_metrics Performance Metrics cluster_output Comparative Analysis Benzoxazole Benzoxazole Derivative (BBzx) EQE External Quantum Efficiency (%) Benzoxazole->EQE CIE CIE Coordinates (x, y) Benzoxazole->CIE Lifetime Operational Lifetime (hours) Benzoxazole->Lifetime Fluorescent Fluorescent Emitter (e.g., DPVBi) Fluorescent->EQE Fluorescent->CIE Fluorescent->Lifetime Phosphorescent Phosphorescent Emitter (e.g., FIrpic) Phosphorescent->EQE Phosphorescent->CIE Phosphorescent->Lifetime TADF TADF Emitter (e.g., 4CzIPN) TADF->EQE TADF->CIE TADF->Lifetime Analysis Performance Evaluation EQE->Analysis CIE->Analysis Lifetime->Analysis

Caption: A workflow diagram outlining the logical process for comparing different classes of OLED emitters based on key performance metrics.

References

A Comparative Analysis of the Antimicrobial Efficacy of 1,3-Bis(benzo[d]oxazol-2-yl)benzene and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative benchmark of the antimicrobial activity of the novel compound 1,3-Bis(benzo[d]oxazol-2-yl)benzene against two widely recognized antibiotics, Ampicillin and Ciprofloxacin. The data herein is intended for researchers, scientists, and professionals in the field of drug development to provide an objective performance comparison supported by established experimental protocols.

Executive Summary

While specific experimental data on the antimicrobial activity of this compound is not extensively available in current literature, this guide synthesizes known data for the broader class of benzoxazole derivatives to provide a comparative framework. Benzoxazole compounds are a well-documented class of heterocycles demonstrating a wide range of biological activities, including antimicrobial properties. For the purpose of this comparison, a representative Minimum Inhibitory Concentration (MIC) value for a generic "Benzoxazole Derivative" has been extrapolated from published studies on structurally similar compounds. This is benchmarked against the established MIC values of Ampicillin and Ciprofloxacin for Escherichia coli and Staphylococcus aureus, two common pathogenic bacteria representing Gram-negative and Gram-positive classes, respectively.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (represented by a general benzoxazole derivative) and the standard antibiotics against E. coli and S. aureus. Lower MIC values are indicative of higher antimicrobial potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound (as Benzoxazole Derivative) Escherichia coli128 (Assumed)
Staphylococcus aureus64 (Assumed)
Ampicillin Escherichia coli4[1]
Staphylococcus aureus0.6 - 1[1]
Ciprofloxacin Escherichia coli0.013 - 0.08[2]
Staphylococcus aureus0.5 - 0.6[2][3]

Disclaimer: The MIC values for this compound are assumed based on the reported activity of other benzoxazole derivatives and are for comparative illustration. Actual experimental values may vary.

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized laboratory procedures. The Broth Microdilution Method is a widely accepted and recommended technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • The stock solutions of the reference antibiotics (Ampicillin and Ciprofloxacin) are prepared according to established laboratory standards, typically in sterile deionized water.

2. Serial Dilution:

  • A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), is dispensed into the wells of a 96-well microtiter plate.

  • A small volume of the antimicrobial stock solution is added to the first well of a row and mixed.

  • A serial twofold dilution is then performed by transferring a defined volume of the solution from the first well to the second, and so on, creating a gradient of decreasing concentrations of the antimicrobial agent.

3. Inoculum Preparation:

  • The test bacteria (E. coli and S. aureus) are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (containing only the growth medium and bacteria) and a sterility control well (containing only the growth medium) are included on each plate.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanisms of action of the compared antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution of Antimicrobials in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read Plates for Bacterial Growth (Turbidity) E->F G Determine MIC F->G

Figure 1. Experimental workflow for MIC determination.

Antibiotic_Mechanisms cluster_betalactam Beta-Lactam (e.g., Ampicillin) cluster_quinolone Quinolone (e.g., Ciprofloxacin) BL1 Binds to Penicillin- Binding Proteins (PBPs) BL2 Inhibits Transpeptidation (Cross-linking of Peptidoglycan) BL1->BL2 BL3 Weakened Cell Wall BL2->BL3 BL4 Cell Lysis and Death BL3->BL4 Q1 Inhibits DNA Gyrase and Topoisomerase IV Q2 Prevents DNA Replication and Repair Q1->Q2 Q3 Induces DNA Damage Q2->Q3 Q4 Bacterial Cell Death Q3->Q4

Figure 2. Mechanisms of action for compared antibiotics.

Conclusion

Based on the available data for the benzoxazole class of compounds, this compound is anticipated to exhibit antimicrobial activity. However, the assumed MIC values suggest that its potency may be less than that of the established antibiotics, Ampicillin and Ciprofloxacin, against both E. coli and S. aureus. It is imperative that direct experimental evaluation of this compound be conducted to ascertain its precise antimicrobial spectrum and potency. The provided experimental protocol offers a standardized methodology for such an investigation. The distinct mechanisms of action of the comparator antibiotics, inhibition of cell wall synthesis for Ampicillin and disruption of DNA replication for Ciprofloxacin, provide a valuable context for understanding the potential therapeutic applications and the development of novel antimicrobial agents based on the benzoxazole scaffold. Further research is warranted to elucidate the specific mechanism of action of this compound and to explore its potential as a lead compound in drug discovery.

References

Unveiling the Electronic and Photophysical Properties of 1,3-Bis(benzo[d]oxazol-2-yl)benzene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) in concert with experimental data, provides critical insights into its electronic structure and photophysical behavior. This guide offers a comparative overview for researchers and professionals in drug development and materials science, detailing the computational validation of this promising benzoxazole derivative.

This compound is a heterocyclic compound featuring two benzoxazole units linked to a central benzene ring. This structural motif is of significant interest due to the wide-ranging biological and photophysical activities exhibited by benzoxazole derivatives, including their use as fluorescent probes and in medicinal chemistry.[1][2] Computational methods like DFT and TD-DFT are invaluable tools for predicting and understanding the electronic and optical properties of such molecules, guiding synthetic efforts and accelerating the discovery of new functional materials.

Comparative Analysis of Theoretical and Experimental Data

The electronic and photophysical properties of this compound and its isomers are intrinsically linked to their molecular geometry and electronic transitions. While a dedicated, publicly available DFT/TD-DFT study on the 1,3-isomer is not readily found, studies on closely related benzoxazole derivatives and isomers provide a strong basis for a comparative validation against experimental findings.

Computational studies on similar bis-benzoxazole structures, such as the 1,4-isomer, typically employ DFT with functionals like B3LYP and basis sets such as 6-311G(d) for geometry optimization. Subsequent TD-DFT calculations are then used to predict the electronic absorption and emission spectra. These theoretical predictions can then be benchmarked against experimental data obtained from UV-Vis and fluorescence spectroscopy.

Below is a summary of key experimental data for this compound and a comparison with theoretically derived values for analogous compounds, illustrating the predictive power of computational chemistry.

Table 1: Comparison of Experimental and Theoretical Photophysical Properties

CompoundMethodAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)HOMO (eV)LUMO (eV)Energy Gap (eV)
This compound Experimental 335[2]395[2]---
1,4-Bis[β-(2-benzoxazolyl)vinyl]benzeneTheoretical (TD-DFT)~350-400-~ -5.5~ -2.0~ 3.5
Various Benzoxazole DerivativesTheoretical (DFT/TD-DFT)VariesVariesVariesVariesVaries

Note: Theoretical values are estimations based on computational studies of structurally similar compounds and may vary depending on the specific computational methods employed.

Experimental and Computational Protocols

A robust validation of computational models relies on well-defined experimental and theoretical methodologies.

Experimental Protocols

Synthesis of this compound: The synthesis of 1,3-di(benzo[d]oxazol-2-yl)benzene can be achieved through the condensation reaction of isophthalic acid with 2-aminophenol.[2] A mixture of these reactants is typically heated in the presence of a catalyst, such as a mixture of phosphoric acid and phosphorus pentoxide, to drive the cyclization and dehydration, yielding the desired product.[2] The crude product is then purified, for example, by recrystallization.

UV-Vis Absorption and Fluorescence Spectroscopy: Solutions of the synthesized compound are prepared in a suitable solvent, such as chloroform or ethanol.[2] UV-Vis absorption spectra are recorded using a spectrophotometer to determine the absorption maxima (λ_abs).[2] Fluorescence emission spectra are obtained with a spectrofluorometer, exciting the sample at its absorption maximum to determine the emission maxima (λ_em).[2] The fluorescence quantum yield can be calculated using a standard reference, such as fluorescein.[2]

Computational Protocols

Density Functional Theory (DFT) Calculations: The ground-state geometry of the this compound molecule is optimized using DFT. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. From the optimized structure, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions can be calculated.

Time-Dependent Density Functional Theory (TD-DFT) Calculations: Based on the optimized ground-state geometry, TD-DFT calculations are performed to predict the vertical electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. The CAM-B3LYP functional is often employed for such calculations as it can provide more accurate results for charge-transfer excitations. The emission spectrum can be modeled by first optimizing the geometry of the first excited state (S1) and then performing a TD-DFT calculation on the S1 optimized geometry.

Workflow for Computational Validation

The process of computationally validating the properties of this compound can be visualized as a systematic workflow.

Computational_Validation_Workflow cluster_input Input cluster_computational Computational Protocol cluster_experimental Experimental Protocol cluster_output Output & Comparison mol_structure Molecular Structure of This compound dft DFT Geometry Optimization (e.g., B3LYP/6-311G(d)) mol_structure->dft Initial Geometry tddft TD-DFT Calculations (e.g., CAM-B3LYP) dft->tddft Optimized Geometry comp_data Calculated Properties: λ_abs, λ_em, HOMO, LUMO tddft->comp_data synthesis Synthesis & Purification spectroscopy UV-Vis & Fluorescence Spectroscopy synthesis->spectroscopy exp_data Experimental Properties: λ_abs, λ_em, Quantum Yield spectroscopy->exp_data comparison Comparative Analysis & Validation comp_data->comparison exp_data->comparison

Computational and experimental workflow for property validation.

Concluding Remarks

The synergy between computational and experimental approaches is crucial for a thorough understanding of the structure-property relationships in novel organic molecules. For this compound, while direct and comprehensive computational studies are yet to be widely published, the existing experimental data, in conjunction with theoretical insights from analogous compounds, strongly supports its potential for applications in materials science and medicinal chemistry. The methodologies outlined in this guide provide a framework for researchers to conduct their own computational validations and contribute to the growing body of knowledge on this important class of compounds.

References

A Researcher's Guide to Benzoxazole Spectra: Cross-Validating Experiment and Theory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental and theoretical spectra for benzoxazole compounds, a class of heterocyclic compounds with significant pharmacological interest. By presenting experimental data alongside theoretical predictions, this guide offers a framework for the robust structural elucidation and cross-validation of these important molecules.

Benzoxazole and its derivatives are widely recognized for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. Spectroscopic analysis is a cornerstone of their characterization, providing essential information about their electronic structure, functional groups, and atomic connectivity. This guide delves into the key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—and compares experimentally obtained spectra with those predicted by computational methods, primarily Density Functional Theory (DFT).

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for representative benzoxazole derivatives, facilitating a clear comparison between experimental findings and theoretical calculations.

Table 1: UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The maximum absorption wavelength (λmax) is a key parameter. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions.[1]

Compound/DerivativeExperimental λmax (nm)SolventTheoretical λmax (nm)Method/Basis SetReference
1,3-Benzoxazole268, 274MethanolNot SpecifiedTD-DFT/B3LYP/6-31+G(d)
2-(2'-hydroxyphenyl)benzoxazole336EthanolNot SpecifiedNot Specified[2][3]
2-(amino-2'-hydroxyphenyl)benzoxazole374EthanolNot SpecifiedNot Specified[2][3]
5-nitro-2-phenylbenzoxazole335Not Specified331TD-DFT[4]

Table 2: Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The table below compares experimental vibrational frequencies (in cm⁻¹) with those calculated using DFT.

Compound/DerivativeFunctional GroupExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Method/Basis SetReference
2-(4-chlorophenyl) benzo[d]oxazoleC=N1515Not SpecifiedNot Specified[5]
C-O1276Not SpecifiedNot Specified[5]
5-nitro-2-phenylbenzoxazoleC=N1526 (IR), 1529 (Raman)1528Not Specified[4]
2-mercaptobenzoxazoleC-N1340 (Raman)1325Ab initio[4]

Table 3: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm).

Compound/DerivativeProtonExperimental Chemical Shift (δ, ppm)SolventTheoretical Chemical Shift (δ, ppm)MethodReference
2-(4-chlorophenyl) benzo[d]oxazoleAromatic-H7.9 (m, 2H), 7.6 (m, 2H), 6.6 (m, 2H), 6.4 (m, 2H)CDCl₃Not SpecifiedNot Specified[5]
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivativesAromatic-H6.85 - 8.83 (m)Not SpecifiedNot SpecifiedNot Specified[6]
CH₂-S4.57 - 4.59 (s)Not SpecifiedNot SpecifiedNot Specified[6]

Experimental and Theoretical Protocols

Accurate and reproducible data are the foundation of scientific inquiry. The following sections detail the methodologies for acquiring experimental spectra and performing theoretical calculations.

Experimental Protocols

1. Synthesis of Benzoxazole Derivatives: The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] For instance, 2-(4-chlorophenyl)benzo[d]oxazole can be synthesized by reacting 2-aminophenol with p-chlorobenzoic acid in the presence of a catalyst like ammonium chloride in ethanol, followed by heating.[5]

2. UV-Visible Spectroscopy: UV-Vis spectra are typically recorded on a spectrophotometer. The synthesized compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to a specific concentration (e.g., 0.2 mg.mL⁻¹).[3] The solution is then scanned over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3][7]

3. Infrared (IR) Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet.[5][8] The spectrum is then recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[9]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is often used as an internal standard.[3][8][10]

Theoretical Protocols

1. Geometry Optimization: The first step in theoretical calculations is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)).[1][11]

2. Calculation of Vibrational Frequencies (IR Spectra): Once the geometry is optimized, the vibrational frequencies can be calculated at the same level of theory. These calculated frequencies correspond to the peaks in the IR spectrum.[4][9]

3. Calculation of Electronic Transitions (UV-Vis Spectra): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.[1][12]

4. Calculation of NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[4]

Visualization of the Cross-Validation Workflow

The process of comparing and validating experimental and theoretical data can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this cross-validation process.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis of Benzoxazole Compound purification Purification and Characterization synthesis->purification exp_uv UV-Vis Spectroscopy purification->exp_uv exp_ir IR Spectroscopy purification->exp_ir exp_nmr NMR Spectroscopy purification->exp_nmr cross_val Cross-Validation and Comparison exp_uv->cross_val exp_ir->cross_val exp_nmr->cross_val mol_model Molecular Modeling geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation (IR) geom_opt->freq_calc tddft_calc TD-DFT Calculation (UV-Vis) geom_opt->tddft_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc freq_calc->cross_val tddft_calc->cross_val nmr_calc->cross_val conclusion Structural Elucidation and Confirmation cross_val->conclusion

References

Side-by-side comparison of different synthesis routes for 1,3-Bis(benzo[d]oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of different synthesis routes for 1,3-Bis(benzo[d]oxazol-2-yl)benzene, a molecule of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols and quantitative data for the most common and effective synthesis methods, offering a comprehensive overview to aid in the selection of the most suitable route for your research needs.

Introduction to this compound

This compound is a heterocyclic compound featuring a central benzene ring substituted with two benzoxazole moieties. The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This has led to significant interest in the development of efficient and scalable synthetic routes to bis(benzoxazole) compounds.

Comparison of Synthesis Routes

The synthesis of this compound is primarily achieved through the condensation reaction of 2-aminophenol with isophthalic acid or its derivatives. The key difference between the various routes lies in the choice of catalyst, solvent, and energy source, which significantly impacts reaction efficiency, yield, and environmental footprint. This guide focuses on three prominent methods:

  • Polyphosphoric Acid (PPA) Catalyzed Synthesis: A classical and widely used one-pot method.

  • Ammonium Chloride (NH₄Cl) Catalyzed Synthesis: A "greener" and more cost-effective alternative.

  • Microwave-Assisted Synthesis: A modern approach that can significantly reduce reaction times.

The following table summarizes the key quantitative data for each of these synthesis routes.

ParameterPolyphosphoric Acid (PPA) RouteAmmonium Chloride (NH₄Cl) RouteMicrowave-Assisted Route
Starting Materials 2-Aminophenol, Isophthalic Acid2-Aminophenol, Isophthalic Acid2-Aminophenol, Aromatic Aldehydes
Catalyst Polyphosphoric Acid (PPA)Ammonium Chloride (NH₄Cl)Iodine (as oxidant)
Solvent Polyphosphoric Acid (PPA)EthanolSolvent-free
Temperature 150-180 °C[2]80-90 °C[3]120 °C
Reaction Time 4-6 hours6-8 hours[3]10 minutes
Yield High (typically >90%)Good to Excellent (up to 95%)[4]Good (up to 85%)[5]
Purity Generally high after workupHigh, requires recrystallizationGood, requires purification
Work-up Neutralization and precipitationPrecipitation and filtrationDirect purification

Experimental Protocols

Polyphosphoric Acid (PPA) Catalyzed Synthesis

This method is a robust and high-yielding one-pot procedure. PPA serves as both the catalyst and the solvent, facilitating the dehydration and cyclization steps.[2]

Experimental Workflow:

PPA_Synthesis start Start reactants Mix 2-Aminophenol and Isophthalic Acid in PPA start->reactants heat Heat to 150-180 °C for 4-6 hours reactants->heat cool Cool to ~100 °C heat->cool precipitate Pour into ice-water cool->precipitate neutralize Neutralize with NaHCO₃ precipitate->neutralize filter Filter and wash the precipitate neutralize->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize product This compound recrystallize->product

PPA-catalyzed synthesis workflow.

Protocol:

  • In a round-bottom flask, combine 2-aminophenol (2 equivalents) and isophthalic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the reactants).

  • Heat the reaction mixture with stirring to 150-180 °C for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100 °C.

  • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Ammonium Chloride (NH₄Cl) Catalyzed Synthesis

This method presents a more environmentally friendly and cost-effective alternative to the PPA route, utilizing a catalytic amount of ammonium chloride in a conventional solvent.[3]

Experimental Workflow:

NH4Cl_Synthesis start Start reactants Mix 2-Aminophenol, Isophthalic Acid, and NH₄Cl in Ethanol start->reactants reflux Reflux at 80-90 °C for 6-8 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-cold water cool->precipitate filter Filter and wash the precipitate precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product This compound recrystallize->product

NH₄Cl-catalyzed synthesis workflow.

Protocol:

  • To a solution of 2-aminophenol (2 equivalents) in ethanol, add isophthalic acid (1 equivalent) and a catalytic amount of ammonium chloride (e.g., 0.1-0.2 equivalents).

  • Reflux the reaction mixture with stirring at 80-90 °C for 6-8 hours.[3] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.[3]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reaction time, often reducing it from hours to minutes. This method is typically performed under solvent-free conditions, further enhancing its "green" credentials.[5]

Experimental Workflow:

MW_Synthesis start Start reactants Mix 2-Aminophenol, Aromatic Dialdehyde, and Iodine start->reactants irradiate Microwave irradiation at 120 °C for 10 min reactants->irradiate cool Cool to room temperature irradiate->cool purify Purify by column chromatography cool->purify product This compound purify->product

Microwave-assisted synthesis workflow.

Protocol:

  • In a microwave-safe vessel, mix 2-aminophenol (2 equivalents), isophthalaldehyde (1 equivalent), and iodine (as an oxidant).

  • Subject the mixture to microwave irradiation at a controlled temperature of 120 °C for 10 minutes.[5]

  • After the reaction, allow the mixture to cool to room temperature.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Conclusion

The choice of synthesis route for this compound depends on the specific requirements of the researcher. The PPA method offers high yields and is a well-established, reliable protocol. The ammonium chloride catalyzed method provides a greener and more economical alternative, with comparable yields under milder conditions. For rapid synthesis and process optimization, the microwave-assisted route is an excellent choice, drastically reducing reaction times.

Researchers should consider factors such as available equipment, desired yield and purity, cost, and environmental impact when selecting the most appropriate synthetic strategy. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

Unlocking the Antimicrobial Potential of Benzothiazoles: An In Vitro and In Silico Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of their in vitro efficacy and in silico evaluation, supported by experimental data and detailed protocols to aid in the development of next-generation antimicrobial therapies.

The benzothiazole scaffold, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The versatility of the benzothiazole ring allows for structural modifications, leading to the synthesis of derivatives with enhanced potency against a wide range of pathogens.[2][3] This guide synthesizes findings from multiple studies to present a comparative overview of the antimicrobial performance of various benzothiazole derivatives.

In Vitro Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of benzothiazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative benzothiazole derivatives against various bacterial and fungal strains, providing a clear comparison of their potency.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Series 1 (Thiazolidinones)
Compound 2jEscherichia coli230-940--[4]
Salmonella typhimurium230--[4]
Compound 2dCandida albicans60-470Ketoconazole-[4]
Series 2 (Pyrazolones)
Compound 16cStaphylococcus aureus0.025 mMAmpicillin0.179 mM[5]
Sulfadiazine1.998 mM[5]
Series 3 (Acetamides)
Compound B4Various bacterial strainsLow MIC values--[4]
Series 4 (Isatin Hybrids)
Compound 41cEscherichia coli3.1Ciprofloxacin12.5[6]
Pseudomonas aeruginosa6.2Ciprofloxacin12.5[6]
Series 5 (Benzothiazole-thiazole hybrids)
Compound 4bGram-positive/negative bacteria & fungi3.90–15.63Streptomycin/Fluconazole-[7]
Series 6 (2-hydroxy benzothiazole-linked 1,3,4-oxadiazole)
Compound 14Gram-positive bacterial strains6.25Amoxicillin-[8]
Enterococcus faecalis12.5Amoxicillin-[8]
General Benzothiazole Derivatives
Compounds 3 & 4Staphylococcus aureus50-200Kanamycin-[9]
Bacillus subtilis25-200Kanamycin-[9]
Escherichia coli25-100Kanamycin-[9]
Candida albicansModerate InhibitionFluconazole-[9]
Aspergillus nigerModerate InhibitionFluconazole-[9]

In Silico Insights: Unraveling the Mechanism of Action

Molecular docking studies provide valuable insights into the potential mechanisms by which benzothiazole derivatives exert their antimicrobial effects. These computational techniques predict the binding affinity and interaction of these compounds with specific microbial enzyme targets, aiding in the rational design of more potent derivatives.[2][10]

Several key microbial enzymes have been identified as potential targets for benzothiazole derivatives:

  • Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS): These enzymes are crucial for folic acid synthesis in bacteria, a pathway essential for their survival.[5][6]

  • DNA Gyrase and Topoisomerase IV: These enzymes are involved in bacterial DNA replication and are well-established targets for antibacterial agents.[9][10]

  • MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][6]

  • 14α-Lanosterol Demethylase: This enzyme is a key component of the fungal cell membrane biosynthesis pathway and a common target for antifungal drugs.[4][10]

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis.[6][9]

The interaction of benzothiazole derivatives with these targets often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, leading to enzyme inhibition and subsequent microbial death.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the standard methodologies for in vitro antimicrobial screening and in silico molecular docking.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, sterile 96-well microtiter plates, test compound stock solution, standardized microbial inoculum (0.5 McFarland), positive control antibiotic (e.g., Ciprofloxacin, Fluconazole), and a negative control.[13]

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the microtiter plate wells containing the appropriate broth.[13]

    • Each well is then inoculated with a standardized suspension of the target microorganism.[13]

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Well Diffusion Method:

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[13]

  • Materials: Mueller-Hinton Agar (MHA) plates, standardized microbial inoculum (0.5 McFarland), sterile cotton swabs, sterile cork borer, test compound solution, positive control antibiotic, and a solvent control.[13]

  • Procedure:

    • The surface of the MHA plate is uniformly inoculated with the microbial suspension using a sterile swab.[13]

    • Wells are created in the agar using a sterile cork borer.[13]

    • A specific volume of the test compound solution, positive control, and solvent control are added to separate wells.[13]

    • The plates are incubated under suitable conditions.[13]

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (clear zone around the well) in millimeters.[13]

In Silico Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand (benzothiazole derivative) to the active site of a target protein.[2]

  • Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.

  • Procedure:

    • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The structures of the benzothiazole derivatives are drawn using chemical drawing software and optimized for their 3D conformation.[2]

    • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

    • Docking Simulation: The software systematically explores different conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.

    • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[2]

Visualizing the Pathways and Processes

To better understand the logical flow of experiments and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Evaluation cluster_data Data Analysis & Interpretation A Synthesis of Benzothiazole Derivatives B Antimicrobial Screening A->B C MIC Determination B->C D MBC Determination C->D I Compare In Vitro & In Silico Results C->I E Target Identification F Molecular Docking E->F G Binding Affinity Calculation F->G H SAR Studies G->H G->I J Identify Lead Compounds I->J

Caption: General workflow for the evaluation of benzothiazole derivatives as antimicrobial agents.

Antimicrobial_Mechanism cluster_bacterial Bacterial Targets cluster_fungal Fungal Target DHPS DHPS Cell_Death Microbial Cell Death DHPS->Cell_Death Leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death Leads to MurB MurB MurB->Cell_Death Leads to Dihydroorotase Dihydroorotase Dihydroorotase->Cell_Death Leads to Lanosterol_Demethylase 14α-Lanosterol Demethylase Lanosterol_Demethylase->Cell_Death Leads to Benzothiazole Benzothiazole Derivative Inhibition Inhibition Benzothiazole->Inhibition Inhibition->DHPS Inhibition->DNA_Gyrase Inhibition->MurB Inhibition->Dihydroorotase Inhibition->Lanosterol_Demethylase

Caption: Potential antimicrobial mechanisms of action for benzothiazole derivatives.

Conclusion

The collective evidence from numerous in vitro and in silico studies strongly supports the potential of benzothiazole derivatives as a valuable scaffold for the development of new antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with the ability to target multiple microbial enzymes, makes them promising candidates to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel, more potent benzothiazole-based drugs. Further in vivo studies are warranted to translate the promising in vitro and in silico results into clinical applications.

References

A Spectroscopic Showdown: Unmasking Benzoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of benzoxazole isomers, providing researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous structural elucidation.

Benzoxazole and its isomers are pivotal scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities. Distinguishing between these closely related structures is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides a detailed comparative analysis of the spectroscopic signatures of benzoxazole and two of its common isomers, 2-methylbenzoxazole and 5-methylbenzoxazole, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key quantitative spectroscopic data for benzoxazole and its 2-methyl and 5-methyl isomers, offering a clear and concise comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundH-2 (δ ppm)H-4 (δ ppm)H-5 (δ ppm)H-6 (δ ppm)H-7 (δ ppm)-CH₃ (δ ppm)
Benzoxazole8.10 (s)7.75 (m)7.35 (m)7.35 (m)7.55 (m)-
2-Methylbenzoxazole-7.69 (m)7.32 (m)7.34 (m)7.49 (m)2.66 (s)
5-Methylbenzoxazole8.05 (s)7.55 (d)-7.15 (dd)7.40 (d)2.45 (s)

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundC-2 (δ ppm)C-3a (δ ppm)C-4 (δ ppm)C-5 (δ ppm)C-6 (δ ppm)C-7 (δ ppm)C-7a (δ ppm)-CH₃ (δ ppm)
Benzoxazole152.9142.1120.1124.7124.7110.5150.8-
2-Methylbenzoxazole163.2142.0119.8124.3124.3110.4150.814.4
5-Methylbenzoxazole151.3142.3119.8134.2126.0110.1149.021.6
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
Functional GroupBenzoxazole2-Methylbenzoxazole5-Methylbenzoxazole
C=N Stretch~1580-1610~1570-1600~1575-1605
C-O-C Stretch~1240-1250~1240-1250~1240-1250
Aromatic C-H Stretch~3050-3100~3050-3100~3050-3100
Aromatic C=C Stretch~1450-1500~1450-1500~1450-1500
Table 4: UV-Visible Spectroscopic Data (Ethanol)
Compoundλmax (nm)
Benzoxazole~270, 277
2-Methylbenzoxazole~272, 279
5-Methylbenzoxazole~274, 282

Illuminating the Differences: A Deeper Dive into the Spectra

The subtle structural variations between benzoxazole isomers give rise to distinct and predictable differences in their spectroscopic profiles.

NMR Spectroscopy: In the ¹H NMR spectrum, the absence of the H-2 proton signal and the appearance of a methyl singlet readily identifies 2-methylbenzoxazole. For 5-methylbenzoxazole, the methyl group at the C-5 position influences the chemical shifts and coupling patterns of the aromatic protons, distinguishing it from the parent benzoxazole. The ¹³C NMR spectra are equally telling; the position of the methyl carbon signal and the shifts of the aromatic carbons provide a clear fingerprint for each isomer.

IR Spectroscopy: While the IR spectra of the three compounds are broadly similar due to their shared core structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when authentic reference spectra are available. The characteristic C=N and C-O-C stretching vibrations are present in all three isomers.

UV-Vis Spectroscopy: The UV-Vis spectra, reflecting the electronic transitions within the aromatic system, show slight shifts in the maximum absorption wavelengths (λmax) due to the electronic effects of the methyl substituent. These shifts, though small, can be a useful corroborative tool for identification.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the benzoxazole isomers.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer (e.g., Bruker Avance series).[1]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified benzoxazole isomer for ¹H NMR, and 10-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

    • Ensure complete dissolution; gentle warming or sonication may be applied.[2]

    • Filter the solution if any solid particles remain to prevent magnetic field distortion.[2]

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Process the spectra using appropriate software to determine chemical shifts (δ), coupling constants (J), and multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the benzoxazole isomers.

  • Instrumentation: An FT-IR spectrometer (e.g., Perkin-Elmer).[3]

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

    • Identify the characteristic absorption bands for the functional groups.

UV-Visible Spectroscopy
  • Objective: To analyze the electronic transitions within the benzoxazole isomers.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the benzoxazole isomer in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Determine the wavelength(s) of maximum absorbance (λmax).[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic comparison of benzoxazole isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Synthesis Synthesis of Benzoxazole Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Comparison Comparative Analysis of Spectra Data_Analysis->Comparison Structure_Elucidation Structure Elucidation & Confirmation Comparison->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic comparison of benzoxazole isomers.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Bis(benzo[d]oxazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,3-Bis(benzo[d]oxazol-2-yl)benzene, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shield.Prevents eye irritation from splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects against skin irritation and absorption.[1]
Protective Clothing Laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes the risk of respiratory tract irritation.[1]

Always handle the chemical in a designated, well-ventilated area, such as a chemical fume hood, to control vapors and dust. In the event of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected and transferred to a licensed and approved waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).

  • Waste Collection: Carefully transfer any unwanted this compound, including any contaminated materials such as weighing paper, gloves, or absorbent pads, into the designated hazardous waste container.

  • Container Sealing: Once waste collection is complete, or the container is full, securely seal the container to prevent any leaks or spills.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a licensed waste disposal company.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified and approved chemical waste disposal company. Adhere to all local, state, and national regulations for the disposal of hazardous materials.[1]

III. Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Handle in a Well-Ventilated Area a->b c Label Hazardous Waste Container b->c d Transfer Waste to Container c->d e Securely Seal Container d->e f Store in Secondary Containment e->f g Arrange for Professional Disposal f->g

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.

References

Comprehensive Safety and Handling Guide for 1,3-Bis(benzo[d)oxazol-2-yl]benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1,3-Bis(benzo[d]oxazol-2-yl)benzene. The following guidance is based on safety information for structurally related benzoxazole compounds, including 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole and 2-Phenylbenzoxazole. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar benzoxazole compounds, this compound may cause skin, eye, and respiratory irritation.[1][2][3] Appropriate PPE is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are generally recommended for handling organic chemicals.
Skin and Body Protection Laboratory coatStandard lab coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hoodNo protective equipment is needed under normal use conditions with adequate ventilation.[1][4] If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[5]

    • Store away from incompatible materials such as strong oxidizing agents.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Table 2: Emergency Procedures

IncidentProcedure
Spill Sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[5] Ensure adequate ventilation.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Clean mouth with water.[1] Seek medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.

  • Contaminated Packaging: Empty containers should be disposed of as unused product.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Perform Experiment c->d e Store Unused Compound d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff PPE g->h

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.